Benzyl alpha-D-mannopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-BNDIWNMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Benzyl alpha-D-mannopyranoside Biological Activity
Executive Summary
Benzyl alpha-D-mannopyranoside (Bn-
Chemical Biology & Mechanism of Action
Structural Basis of Activity
The biological activity of Bn-
-
Primary Ligand:
-D-Mannopyranose ring (hydrogen bonding network). -
Secondary Pharmacophore: Benzyl ring (hydrophobic/stacking interactions).
The FimH "Tyrosine Gate" Mechanism
In Uropathogenic Escherichia coli (UPEC), the FimH adhesin located at the tip of type 1 pili is responsible for binding urothelial mannosylated proteins.
-
Binding Pocket: The FimH CRD is a deep pocket that tightly binds mannose.
-
The Gate: Two tyrosine residues (Tyr48 and Tyr137 ) form a hydrophobic "gate" at the entrance of the pocket.[1]
-
Mechanism: Bn-
-Man inserts its benzyl group between these tyrosines, stabilizing the "in-docking" conformation and significantly enhancing affinity compared to methyl -D-mannopyranoside (MeMan).
Figure 1: Mechanism of FimH inhibition. The benzyl aglycone engages the Tyrosine Gate, enhancing binding affinity beyond simple hydrogen bonding.
Biological Activity Profile
Comparative Potency (FimH Inhibition)
Bn-
| Compound | Aglycone Type | Relative Potency (RIP) | Interaction Basis | |
| Methyl | Methyl (Hydrophilic) | ~2.2 | 1.0 (Reference) | H-bonds only |
| Benzyl | Phenyl (Aromatic) | ~400 - 700 nM* | ~3 - 5x | H-bonds + |
| Heptyl | Alkyl (Hydrophobic) | ~5 nM | ~400x | H-bonds + Hydrophobic groove |
| Biphenyl | Biaryl (Extended Aromatic) | < 2 nM | >1000x | H-bonds + Optimized Tyr Gate stacking |
*Note:
Lectin Characterization (Concanavalin A)
Bn-
Experimental Protocols
Synthesis: Fischer Glycosidation
This protocol generates Bn-
Reagents: D-Mannose, Benzyl alcohol, Acetyl chloride (catalyst).[2] Workflow:
-
Activation: Add acetyl chloride (1.0 eq) dropwise to benzyl alcohol (excess, solvent) at 0°C to generate anhydrous HCl in situ.
-
Glycosylation: Add D-mannose (1.0 eq) and heat to 50-60°C for 4-6 hours.
-
Workup: Remove excess benzyl alcohol under high vacuum.
-
Purification: Triturate the residue with ethyl acetate/hexane to precipitate the product or purify via silica gel flash chromatography (DCM/MeOH 9:1).
-
Validation: Verify purity via
H-NMR (Anomeric proton ~4.8-5.0 ppm, ~1.7 Hz for -anomer).
Functional Assay: Yeast Agglutination Inhibition (YAI)
This assay measures the ability of Bn-
Materials:
-
E. coli strain (e.g., UTI89 or K12).
-
Saccharomyces cerevisiae (commercial baker's yeast), washed and resuspended in PBS (10 mg/mL).
-
96-well round-bottom microtiter plate.
Protocol:
-
Inhibitor Dilution: Prepare serial 2-fold dilutions of Bn-
-Man in PBS (starting at 100 mM) across the plate rows (50 L/well). -
Bacterial Addition: Add 50
L of E. coli suspension ( ~1.0) to each well. Incubate for 15 min at Room Temp (RT). -
Yeast Addition: Add 50
L of yeast suspension to each well. -
Incubation: Mix gently and incubate for 30-60 min at 4°C (to prevent bacterial growth).
-
Readout: Observe agglutination.
-
Positive Agglutination: Diffuse mat of cells (lattice formation).
-
Inhibition (Button): Cells settle into a tight pellet at the bottom (inhibitor blocked FimH).
-
-
Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Bn-
-Man where a "button" is observed.
Figure 2: Workflow for Yeast Agglutination Inhibition Assay.
References
-
Bouckaert, J., et al. (2013). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. Link
-
Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry. Link
-
Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex." PLoS ONE. Link
-
Sperling, O., et al. (2006). "Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside inhibitors." Organic & Biomolecular Chemistry. Link
-
Biosynth. (n.d.). "this compound Product Data." Biosynth Carbosynth. Link
Sources
The Discovery and Development of Benzyl alpha-D-Mannopyranoside Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of benzyl alpha-D-mannopyranoside derivatives. Mannose and its derivatives play a crucial role in a multitude of biological processes, making them a focal point in the quest for novel therapeutic agents. This document delves into the intricacies of their chemical synthesis, including stereoselective glycosylation and protecting group strategies, offering detailed experimental protocols for key transformations. The guide further explores the diverse biological activities of these compounds, with a particular focus on their antimicrobial and anticancer potential. Through an in-depth analysis of structure-activity relationships and mechanisms of action, this paper aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate and innovate in this promising area of medicinal chemistry.
Introduction: The Significance of Mannose in Biological Systems and Drug Discovery
The Role of Mannose in Glycobiology and Disease
Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide with profound implications in biology and medicine. It is a key component of glycoproteins and other glycoconjugates, playing a vital role in protein folding, stability, and cellular recognition processes. The mannose-6-phosphate pathway is a critical metabolic route for the synthesis of N-linked glycans, which are essential for the proper function of a vast array of proteins.[1] Disruptions in mannose metabolism and glycosylation are associated with a class of genetic disorders known as Congenital Disorders of Glycosylation (CDGs), highlighting the importance of this sugar in human health.
This compound: A Versatile Scaffold
This compound serves as a valuable foundational structure in the development of novel mannose-based therapeutics and research tools. The benzyl group offers several advantages: it provides a non-polar handle that can be readily modified to modulate the compound's physicochemical properties, and it can serve as a stable protecting group for the anomeric position during the synthesis of more complex derivatives.[2] The alpha-anomeric configuration is of particular interest as it is a common motif in biologically active glycans.
Rationale for the Development of Novel Derivatives
The development of novel this compound derivatives is driven by the need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the core scaffold, researchers can explore structure-activity relationships (SAR) to optimize biological activity. These derivatives have shown promise in a variety of therapeutic areas, including as antimicrobial agents that can combat drug-resistant pathogens and as anticancer agents that can selectively target tumor cells.[3][4] Furthermore, these compounds can serve as valuable probes to investigate the roles of mannose-binding proteins (lectins) in health and disease.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives is a cornerstone of carbohydrate chemistry, requiring careful control of stereochemistry and the strategic use of protecting groups.
Core Synthesis of this compound
The direct synthesis of this compound can be achieved through a Fischer glycosylation reaction. This acid-catalyzed reaction between D-mannose and benzyl alcohol typically yields a mixture of anomers and furanose/pyranose forms, from which the desired alpha-pyranoside can be isolated.
Materials:
-
D-mannose (10.0 g, 55.5 mmol)
-
Benzyl alcohol (80 mL)
-
Acetyl chloride (4 mL)
-
Ethyl acetate
Procedure:
-
A solution of D-mannose in benzyl alcohol containing acetyl chloride is prepared.
-
The reaction mixture is heated at 50°C for 2 hours and then allowed to cool to room temperature.
-
The benzyl alcohol is removed under high vacuum at 75°C.
-
The resulting residue is triturated with ethyl acetate to induce precipitation.
-
The precipitate is collected by filtration and washed with ethyl acetate to yield the product as a white solid (yield: 12.1 g, 81%).[5]
Stereoselective Glycosylation Methods for Alpha-Mannosides
Achieving high stereoselectivity in the synthesis of alpha-mannosides is a significant challenge due to the axial orientation of the C2 hydroxyl group, which can lead to the formation of undesired beta-anomers. Various strategies have been developed to overcome this, including the use of specific activating reagents and protecting groups.[1][6]
A modern approach to stereoselective alpha-glucosylation, which can be adapted for mannosides, involves the use of a per-benzylated glycosyl imidate donor. The choice of activating reagent can be tuned to the reactivity of the acceptor alcohol to achieve high stereoselectivity. For instance, a combination of trimethylsilyltriflate and DMF can be used for secondary alcohols, while trimethylsilyl iodide in the presence of triphenylphosphine oxide is effective for primary alcohols.[6]
Note: This is a generalized protocol for a stereoselective alpha-glucosylation that illustrates the principles applicable to mannoside synthesis.
Materials:
-
Per-benzylated glucosyl imidate donor
-
Acceptor alcohol
-
Trimethylsilyl iodide (for primary alcohols) or Trimethylsilyltriflate/DMF (for secondary alcohols)
-
Triphenylphosphine oxide (for primary alcohols)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the glycosyl donor, acceptor alcohol, and triphenylphosphine oxide (if applicable) in anhydrous dichloromethane is stirred over activated 4 Å molecular sieves under an inert atmosphere.
-
The mixture is cooled to the appropriate temperature (e.g., -40 °C).
-
The activating reagent (trimethylsilyl iodide or trimethylsilyltriflate/DMF) is added dropwise.
-
The reaction is monitored by TLC until completion.
-
The reaction is quenched, and the product is purified by column chromatography.[6]
Protecting Group Strategies in Mannoside Synthesis
Protecting groups are essential in carbohydrate chemistry to mask specific hydroxyl groups, allowing for regioselective reactions at other positions. The choice of protecting group can also influence the stereochemical outcome of glycosylation reactions.[7]
-
Benzyl ethers: Stable under a wide range of conditions and can be removed by hydrogenolysis.
-
Acetals (e.g., benzylidene, isopropylidene): Can protect diols, such as the 4,6-hydroxyls or 2,3-hydroxyls.[8][9]
-
Acyl groups (e.g., acetyl, benzoyl): Can be introduced and removed under mild conditions.
A typical workflow for the synthesis of a selectively protected mannoside derivative might involve the following steps:
-
Per-acetylation of D-mannose.
-
Installation of an anomeric leaving group (e.g., a thioacetal).
-
Saponification of the acetyl groups.
-
Installation of a benzylidene acetal to protect the 4,6-hydroxyls.
-
Selective benzylation of the C2-hydroxyl group.[8]
Caption: A typical workflow for the synthesis of a selectively protected mannoside derivative.
Synthesis of Substituted Derivatives
The benzyl group can be substituted with various functional groups to modulate the biological activity of the resulting derivative. For example, the introduction of electron-withdrawing or electron-donating groups can influence the compound's electronic properties and its interactions with biological targets.
The hydroxyl groups on the mannopyranoside ring can be acylated, alkylated, or otherwise modified to create a diverse library of derivatives. These modifications can impact the compound's solubility, lipophilicity, and biological activity.[10]
Note: This protocol describes the synthesis of a rhamnopyranoside derivative, but the principles are applicable to mannosides.
Materials:
-
Benzyl alpha-L-rhamnopyranoside
-
2,2-Dimethoxypropane
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane
Procedure:
-
Benzyl alpha-L-rhamnopyranoside is reacted with 2,2-dimethoxypropane to protect the 2,3-hydroxyl groups as an isopropylidene acetal.
-
The resulting compound is then reacted with benzoyl chloride in pyridine to acylate the 4-hydroxyl group.
-
The isopropylidene group is subsequently removed to yield the desired 4-O-benzoyl derivative.[10]
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as a promising class of compounds with a wide range of biological activities.
Antimicrobial Properties
The antimicrobial activity of mannoside derivatives is often attributed to their ability to disrupt microbial cell membranes. The amphipathic nature of these molecules, with a hydrophilic sugar head and a lipophilic aglycone, allows them to intercalate into the lipid bilayer, leading to membrane permeabilization and cell death.[4] Additionally, some mannosides may interfere with bacterial adhesion to host cells by blocking mannose-specific lectins on the bacterial surface.[11]
SAR studies have revealed that the length of the alkyl chain in the aglycone is a critical determinant of antimicrobial activity. For example, dodecyl alpha-D-mannopyranoside has been shown to be particularly effective against Staphylococcus aureus.[4] The type of glycosidic linkage (O- or S-) also influences the potency and selectivity of these compounds.[4]
| Compound | Aglycone | Linkage | E. coli MIC (mM) | S. aureus MIC (mM) | C. albicans MIC (mM) | Reference |
| 1 | Hexyl | O | 20 | >40 | >40 | [4] |
| 2 | Octyl | O | 2.5 | 5 | 10 | [4] |
| 3 | Decyl | O | 1.25 | 0.625 | 0.625 | [4] |
| 4 | Dodecyl | O | >40 | 0.078 | 0.078 | [4] |
| 9 | Hexyl | S | 5 | 10 | 10 | [4] |
| 10 | Octyl | S | 1.25 | 1.25 | 2.5 | [4] |
| 11 | Decyl | S | 40 | 0.625 | 0.31 | [4] |
| 12 | Dodecyl | S | >40 | 0.625 | 0.039 | [4] |
Anticancer Activity
Benzyl-containing compounds are important pharmacophores in many anticancer drugs.[3] Glucopyranosyl-conjugated benzyl derivatives have been shown to inhibit the proliferation of colorectal cancer cells with potency comparable to the standard chemotherapeutic agent 5-fluorouracil, but with improved selectivity for cancer cells over normal cells.[3] The anticancer activity of these compounds is often mediated by the induction of apoptosis.[3]
While the specific signaling pathways modulated by this compound derivatives are still under investigation, it is known that aberrant signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways is a hallmark of many cancers.[12] It is plausible that mannoside derivatives could interfere with these pathways, potentially by inhibiting key kinases or by altering the glycosylation of cell surface receptors that are critical for signal transduction.
Caption: Potential points of intervention for this compound derivatives in cancer signaling pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8d (Glucopyranosyl-conjugated benzyl derivative) | HCT-116 (Colon Cancer) | ~5 | [3] |
| 8d (Glucopyranosyl-conjugated benzyl derivative) | 293T (Normal Kidney) | >100 | [3] |
Enzyme Inhibition
Mannoside derivatives are known to be inhibitors of various glycosidases, such as mannosidases, which are involved in the processing of N-linked glycans.[13] Inhibition of these enzymes can have profound effects on cellular function and is a potential therapeutic strategy for cancer and other diseases.
The mechanism of enzyme inhibition by mannoside derivatives often involves the mimicry of the natural substrate or transition state of the enzymatic reaction. The benzyl group and other modifications can provide additional interactions with the enzyme's active site, leading to enhanced binding affinity and inhibitory potency.
Lectin Ligands and Immunomodulation
Mannose-binding lectins (MBLs) are a class of proteins that play a crucial role in the innate immune system by recognizing mannose-containing glycans on the surface of pathogens. This compound and its derivatives can act as ligands for MBLs, potentially modulating their activity.
By interacting with MBLs and other lectins, mannoside derivatives could be developed as immunomodulatory agents. For example, they could be used to enhance the immune response to pathogens or to dampen inflammatory responses in autoimmune diseases.
Future Directions and Emerging Applications
The field of this compound derivatives is ripe with opportunities for further research and development.
Advanced Drug Delivery Systems
The conjugation of these mannoside derivatives to nanoparticles or other drug delivery systems could enhance their targeting to specific tissues or cells, thereby increasing their therapeutic efficacy and reducing off-target side effects.
Probes for Chemical Biology
Fluorescently labeled or otherwise tagged derivatives of this compound can serve as valuable chemical biology tools to visualize and study the roles of mannose-binding proteins and glycosidases in living systems.
Development of Next-Generation Therapeutics
The continued exploration of SAR, combined with computational modeling and rational drug design, will undoubtedly lead to the discovery of next-generation this compound derivatives with superior therapeutic profiles for a wide range of diseases.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their rich chemistry allows for the creation of diverse molecular architectures with a wide spectrum of biological activities. From combating infectious diseases to fighting cancer, these mannoside-based molecules offer exciting opportunities for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of the field, from fundamental synthetic methodologies to cutting-edge biological applications. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further innovation in this exciting area of medicinal chemistry.
References
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives [mdpi.com]
- 11. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. researchgate.net [researchgate.net]
Molecular weight and formula of Benzyl alpha-D-mannopyranoside
An In-Depth Technical Guide to Benzyl α-D-mannopyranoside for Researchers and Drug Development Professionals
Introduction
Benzyl α-D-mannopyranoside is a synthetically accessible, substituted pyranoside that serves as a valuable tool in the fields of chemical biology, proteomics, and drug discovery. As a stable glycoside, it mimics the mannose residues found in complex glycans, which are pivotal in a myriad of biological recognition events. The presence of the benzyl group provides a hydrophobic aglycone moiety, rendering the molecule amphiphilic and suitable for probing and inhibiting carbohydrate-protein interactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, grounded in established scientific principles.
Core Physicochemical Properties
The fundamental characteristics of Benzyl α-D-mannopyranoside are crucial for its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₆ | [1][2][3][4][5] |
| Molecular Weight | 270.28 g/mol | [1][2][3][4][5] |
| CAS Number | 15548-45-5 | [1][2][4][5] |
| Appearance | White Crystalline Solid | [6] |
| Melting Point | 126-129°C | [6] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [5][6] |
| Boiling Point | 480.2 ± 45.0 °C (Predicted) | [5][6] |
| Storage Conditions | 2-8°C | [4][6] |
Chemical Structure and Identifiers:
-
IUPAC Name: (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol[3]
-
InChI: 1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1[3][5]
Synthesis and Structural Elucidation
The synthesis of Benzyl α-D-mannopyranoside is most commonly achieved through a Fischer glycosidation reaction. This method involves the acid-catalyzed reaction of D-mannose with benzyl alcohol. The α-anomer is favored under thermodynamic control.
Rationale for Synthetic Protocol
The selection of reagents and conditions is critical for achieving a high yield of the desired α-anomer.
-
D-mannose: The starting carbohydrate provides the necessary pyranose ring structure.
-
Benzyl Alcohol: Serves as both the solvent and the source of the benzyl aglycone. Using it in excess drives the reaction equilibrium towards product formation.
-
Acetyl Chloride: This reagent reacts in situ with benzyl alcohol to generate anhydrous HCl, which acts as the acid catalyst. This is a convenient method for ensuring an acidic environment without introducing water, which could hydrolyze the forming glycosidic bond.
-
Heating (50°C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the carbohydrate.
-
High Vacuum Removal of Benzyl Alcohol: Benzyl alcohol has a high boiling point, necessitating vacuum distillation for its efficient removal at a moderate temperature (75°C) to prevent charring of the product.
-
Titration with Ethyl Acetate: This step is crucial for purification. Benzyl α-D-mannopyranoside is sparingly soluble in ethyl acetate, while impurities and any remaining starting materials are more soluble. This allows for the selective precipitation of the desired product.
Detailed Experimental Protocol: Synthesis of Benzyl α-D-mannopyranoside[2]
-
Reaction Setup: In a suitable round-bottom flask, dissolve 10.0 g (55.5 mmol) of D-mannose in 80 mL of benzyl alcohol.
-
Catalyst Addition: Carefully add 4 mL of acetyl chloride to the solution while stirring. The solution will heat up slightly as HCl is generated.
-
Reaction: Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the excess benzyl alcohol under high vacuum at 75°C.
-
Precipitation and Isolation: To the resulting residue, add ethyl acetate and stir (titrate) to induce precipitation.
-
Purification: Collect the white precipitate by filtration and wash thoroughly with cold ethyl acetate to yield the final product, Benzyl α-D-mannopyranoside (typical yield: ~81%).
Caption: Fischer glycosidation workflow for synthesizing Benzyl α-D-mannopyranoside.
Characterization Data
Structural confirmation is achieved through spectroscopic methods. The data below is consistent with the formation of the target compound.[2]
| Spectroscopic Data | Observed Chemical Shifts (δ) or m/z |
| ¹H NMR (400MHz, CD₃OD) | 3.61-3.66 (m, 2H), 3.71-3.75 (m, 2H), 3.84-3.87 (m, 2H), 4.52 (d, J=11.6Hz, 1H), 4.75 (d, J=11.6Hz, 1H), 4.84 (s, 1H) |
| ¹³C NMR (100MHz, CD₃OD) | 62.93, 68.63, 69.87, 72.19, 72.63, 74.86, 100.65, 128.76, 129.11, 129.38, 139.00 |
| HRMS (m/z) | Calculated for C₁₃H₁₉O₆ [M+H]⁺: 271.1176, Found: 271.1173 |
Applications in Research and Drug Development
Benzyl α-D-mannopyranoside is more than a simple chemical; it is a molecular probe used to investigate biological systems where mannose recognition is key.
Probing Protein-Carbohydrate Interactions
Mannose and its derivatives are recognized by a class of proteins called lectins. These interactions are fundamental to processes like immune response, cell adhesion, and pathogen recognition. Benzyl α-D-mannopyranoside can be used in several ways:
-
Competitive Inhibition Assays: It can act as a competitive inhibitor to study the binding affinity of natural mannose-containing ligands to lectins. By quantifying its inhibitory concentration (IC₅₀), researchers can gain insights into the binding pocket of the target protein.
-
Structural Biology: The compound can be co-crystallized with target proteins to elucidate the specific molecular interactions (hydrogen bonds, hydrophobic interactions) that govern mannose recognition.
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule represents a starting point for developing more potent and selective inhibitors.[7] The benzyl group can be chemically modified to explore and occupy adjacent pockets in a target protein, a strategy that has proven successful for historically "undruggable" targets.[7]
Caption: Role of Benzyl α-D-mannopyranoside in a fragment-based drug discovery workflow.
Potential Therapeutic Applications
While Benzyl α-D-mannopyranoside itself is primarily a research tool, its structural motif is relevant to therapeutic design. Mannopyranoside derivatives have been investigated for a range of biological activities.[8]
-
Antimicrobial Agents: Pathogens like certain bacteria and fungi use surface lectins to adhere to host tissues. Mannoside-based inhibitors can block this initial step of infection. Studies on related acylated mannopyranosides have shown promising antifungal and moderate antibacterial activity.[8]
-
Anticancer Research: Aberrant glycosylation is a hallmark of cancer, and lectins on cancer cells play roles in metastasis and immune evasion. Mannoside derivatives could potentially interfere with these processes. For instance, some derivatives have been shown to reduce the proliferation of Ehrlich ascites carcinoma cells.[8]
Conclusion
Benzyl α-D-mannopyranoside is a foundational molecule for glycobiology and medicinal chemistry. Its straightforward synthesis and structural similarity to natural mannose residues make it an indispensable reagent for investigating and inhibiting protein-carbohydrate interactions. For researchers in drug development, it represents a validated chemical scaffold and a starting point for the rational design of novel therapeutics targeting a wide array of diseases.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7918796, Benzyl alpha-D-glucopyranoside. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10956572, Benzyl Alpha-D-Mannopyranoside. [Link]
-
Islam, T. et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry. [Link]
-
ResearchGate. (2021). Biological evaluation of some mannopyranoside derivatives. [Link]
-
Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 188977, Benzyl beta-d-glucopyranoside. [Link]
Sources
- 1. Benzyl α-D-mannopyranoside, CAS 15548-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. CAS # 15548-45-5, this compound: more information. [sdhlbiochem.chemblink.com]
- 6. echemi.com [echemi.com]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Probing Lectin-Carbohydrate Interactions with Benzyl α-D-mannopyranoside
<
Introduction: The Critical Role of Lectin-Mannose Interactions
Lectins, a ubiquitous class of carbohydrate-binding proteins, are pivotal mediators of a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion and cancer metastasis.[1][2] A significant subset of these proteins exhibits specific affinity for mannose-containing glycans, which are integral components of glycoproteins and glycolipids on cell surfaces.[3] The study of these mannose-specific lectins, such as the well-characterized Concanavalin A (ConA), is crucial for understanding fundamental cellular communication and for the development of novel therapeutics.[4][5] To dissect these interactions with precision, researchers require specific molecular tools that can act as competitive inhibitors, and Benzyl α-D-mannopyranoside has emerged as a valuable reagent for this purpose.
Benzyl α-D-mannopyranoside is a synthetic monosaccharide derivative where a benzyl group is attached to the anomeric carbon of mannose. This modification enhances its utility in binding studies compared to unsubstituted mannose. The benzyl group can engage in hydrophobic interactions with amino acid residues within or near the lectin's carbohydrate recognition domain (CRD), often leading to a higher binding affinity than the natural ligand.[6] This increased affinity makes it an excellent competitive inhibitor for validating the specificity of lectin-glycan interactions and for accurately determining the binding kinetics and thermodynamics of other potential ligands.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Benzyl α-D-mannopyranoside in various lectin binding assays. We will delve into the mechanistic principles behind its application and provide detailed, field-proven protocols for key techniques, including Enzyme-Linked Lectin Assays (ELLA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Physicochemical Properties of Benzyl α-D-mannopyranoside
A thorough understanding of the properties of Benzyl α-D-mannopyranoside is essential for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₆ | [7] |
| Molecular Weight | 270.28 g/mol | [7] |
| Appearance | White solid | [8] |
| Melting Point | 126-129 °C | [8] |
| Solubility | Slightly soluble in methanol and water | [8] |
| Storage Temperature | 2-8 °C | [8] |
Application 1: Competitive Inhibition in Enzyme-Linked Lectin Assay (ELLA)
The Enzyme-Linked Lectin Assay (ELLA) is a versatile and widely used method for detecting and quantifying glycans or lectins. In a typical competitive inhibition ELLA, a glycoprotein is immobilized on a microplate, and a labeled lectin is introduced. The binding of the lectin to the glycoprotein is then detected. To confirm the specificity of this interaction for mannose residues, Benzyl α-D-mannopyranoside is used as a competitive inhibitor.
Principle of Competitive Inhibition ELLA:
The assay's core principle is the competition between the immobilized mannosylated glycoprotein and the free Benzyl α-D-mannopyranoside in the solution for the binding sites of the labeled lectin. A high concentration of Benzyl α-D-mannopyranoside will saturate the lectin's binding sites, preventing it from binding to the immobilized glycoprotein, resulting in a low signal. Conversely, in the absence of the inhibitor, the lectin will bind to the plate, yielding a high signal. By titrating the concentration of Benzyl α-D-mannopyranoside, one can determine its inhibitory concentration 50% (IC50), a measure of its binding affinity for the lectin.
Caption: Competitive inhibition in an ELLA.
Protocol: Competitive ELLA for a Mannose-Specific Lectin
This protocol outlines the steps to determine the IC50 of Benzyl α-D-mannopyranoside for a horseradish peroxidase (HRP)-conjugated mannose-specific lectin.
Materials:
-
96-well microtiter plates
-
Mannosylated glycoprotein (e.g., horseradish peroxidase, invertase)
-
HRP-conjugated mannose-specific lectin (e.g., Concanavalin A-HRP)
-
Benzyl α-D-mannopyranoside
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mannosylated glycoprotein (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Inhibition: Prepare serial dilutions of Benzyl α-D-mannopyranoside in PBST. In a separate plate or tubes, pre-incubate 50 µL of the HRP-conjugated lectin (at a pre-determined optimal concentration) with 50 µL of each inhibitor dilution for 30 minutes at room temperature.
-
Binding: Transfer 100 µL of the lectin-inhibitor mixtures to the coated and blocked plate. Include a positive control (lectin without inhibitor) and a negative control (PBST only). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Application 2: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9] When studying lectin-carbohydrate interactions, one binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
Role of Benzyl α-D-mannopyranoside in SPR:
Benzyl α-D-mannopyranoside can be used in SPR experiments in two primary ways:
-
As an analyte: To directly measure its binding kinetics (association rate constant, kₐ; dissociation rate constant, kₑ) and affinity (dissociation constant, Kₑ) to an immobilized mannose-specific lectin.
-
As a competitive inhibitor: In a competition assay to determine the binding kinetics and affinity of an unknown ligand for the immobilized lectin.
Caption: Thermodynamic parameters obtained from an ITC experiment.
Protocol: ITC Titration of a Mannose-Specific Lectin
This protocol details the titration of a mannose-specific lectin with Benzyl α-D-mannopyranoside.
Materials:
-
Isothermal titration calorimeter
-
Mannose-specific lectin
-
Benzyl α-D-mannopyranoside
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: a. Thoroughly dialyze the lectin against the chosen buffer to ensure buffer matching. b. Dissolve Benzyl α-D-mannopyranoside in the final dialysis buffer. c. Degas both the protein and ligand solutions immediately before the experiment.
-
ITC Experiment: a. Load the lectin solution into the sample cell and the Benzyl α-D-mannopyranoside solution into the injection syringe. b. Set the experimental parameters (e.g., temperature, injection volume, spacing between injections). c. Perform the titration, injecting small aliquots of the ligand into the protein solution.
-
Data Analysis: a. Integrate the heat-flow peaks for each injection. b. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n. [10]
Conclusion
Benzyl α-D-mannopyranoside is an indispensable tool for the detailed investigation of mannose-specific lectin binding. Its use as a competitive inhibitor provides a straightforward method for confirming the specificity of lectin-glycan interactions in assays like ELLA. Furthermore, its application in advanced biophysical techniques such as SPR and ITC allows for the precise determination of the kinetic and thermodynamic parameters that govern these crucial biological recognition events. The protocols and principles outlined in these application notes are intended to empower researchers to effectively utilize Benzyl α-D-mannopyranoside in their studies, ultimately contributing to a deeper understanding of the roles of lectins in health and disease and facilitating the development of novel glycan-targeted diagnostics and therapeutics.
References
-
JoVE. (2022, August 2). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved February 7, 2026, from [Link]
-
Kuan, S. F., et al. (1994). Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells. PubMed, 81(1), 1-10. Retrieved February 7, 2026, from [Link]
-
Tateno, H., et al. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. National Center for Biotechnology Information, 10.1007/978-1-0716-1683-8_13. Retrieved February 7, 2026, from [Link]
-
Van Damme, E. J. M., et al. (2019). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. National Center for Biotechnology Information, 10(1), 1. Retrieved February 7, 2026, from [Link]
-
Sommer, R., et al. (2022). Glycomimetics for the inhibition and modulation of lectins. National Center for Biotechnology Information, 10.1039/d1cs00820e. Retrieved February 7, 2026, from [Link]
-
Üçlü, S., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. National Center for Biotechnology Information, 10.1039/d4ob00569a. Retrieved February 7, 2026, from [Link]
-
Wu, K., et al. (2022). Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. National Center for Biotechnology Information, 10.1021/acschembio.2c00329. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Benzyl Alpha-D-Mannopyranoside. Retrieved February 7, 2026, from [Link]
-
Tateno, H., et al. (2024). Elucidating the glycan-binding specificity and structure of Cucumis melo agglutinin, a new R-type lectin. Beilstein Journals, 20, 396-409. Retrieved February 7, 2026, from [Link]
-
Sarkar, A., et al. (2010). Molecular modeling and NMR studies of benzyl substituted mannosyl trisaccharide binding to two mannose-specific lectins: Allium sativam agglutinin I and Concanavalin A. PubMed, 93(11), 952-967. Retrieved February 7, 2026, from [Link]
-
Planes, M. C., et al. (2001). Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts. PubMed, 35(1), 125-129. Retrieved February 7, 2026, from [Link]
-
Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]
-
Frontiers. (n.d.). Enzyme-Linked Lectin Assay (ELLA) to measure Influenza-Neuraminidase- Inhibiting Antibody Titers. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Binding of Monomeric and Dimeric Concanavalin A to Mannose-Functionalized Dendrimers. Retrieved February 7, 2026, from [Link]
-
Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. National Center for Biotechnology Information, (115), e54573. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2007). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]
-
Glycopedia. (n.d.). On Surface Assays: Surface Plasmon Resonance. Retrieved February 7, 2026, from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2014). The synthesis of d-C-mannopyranosides. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Docking, synthesis, and NMR studies of mannosyl trisaccharide ligands for DC-SIGN lectin. Retrieved February 7, 2026, from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 7, 2026, from [Link]
-
Bio-protocol. (n.d.). Enzyme-linked lectin assay (ELLA). Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (2013). Screening for concanavalin A binders from a mannose-modified α-helix peptide phage library. Retrieved February 7, 2026, from [Link]
-
Springer. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Retrieved February 7, 2026, from [Link]
-
Cecioni, S., et al. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. National Center for Biotechnology Information, 4(4), 1-8. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A schematic of the ELLA protocol. Retrieved February 7, 2026, from [Link]
-
Richards, S. J., et al. (2019). Multivalent Binding of Concanavalin A on Variable-Density Mannoside Microarrays. National Center for Biotechnology Information, 219, 77-89. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]
-
Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2019). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance. Retrieved February 7, 2026, from [Link]
-
MDPI. (2019). Mannose-Specific Lectins from Marine Algae: Diverse Structural Scaffolds Associated to Common Virucidal and Anti-Cancer Properties. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Surface plasmon resonance for real-time study of lectin–carbohydrate interactions for the differentiation and identification of glycoproteins. Retrieved February 7, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of beta-D-Mannopyranosides. Retrieved February 7, 2026, from [Link]
-
Shomu's Biology. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry. Retrieved February 7, 2026, from [Link]
Sources
- 1. BJOC - Elucidating the glycan-binding specificity and structure of Cucumis melo agglutinin, a new R-type lectin [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling and NMR studies of benzyl substituted mannosyl trisaccharide binding to two mannose-specific lectins: Allium sativam agglutinin I and Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 15548-45-5 [chemicalbook.com]
- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benzyl alpha-D-mannopyranoside as an inhibitor of mannosidase
Application Note: Benzyl -D-Mannopyranoside as a Mechanistic Probe for -Mannosidase[1]
1Abstract & Core Utility
Benzyl
This guide details the protocol for using Bn-Man to determine the hydrophobic tolerance of
Chemical Profile & Mechanism[1][2]
Physicochemical Properties
| Property | Specification |
| CAS Number | 15548-45-5 |
| Formula | |
| MW | 270.28 g/mol |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in cold water (warm to dissolve) |
| Stability | Stable at neutral pH; hydrolyzable by |
| Role | Competitive Substrate / Weak Inhibitor |
Mechanism of Action: Competitive Aglycone Binding
-
Natural Context: This pocket normally accommodates the GlcNAc or Mannose residues of the N-glycan chain.[1]
-
Bn-Man Action: The benzyl group of Bn-Man occupies this hydrophobic pocket via
- stacking interactions with aromatic residues (Tyr/Trp), while the mannose moiety occupies the -1 subsite.[1] -
Inhibition Logic: In the presence of a high-turnover reporter substrate (like 4-MU-Man), Bn-Man acts as a competitive inhibitor , reducing the apparent rate of fluorophore release.[1]
Pathway Visualization
The following diagram illustrates the competitive nature of Bn-Man against a fluorogenic reporter.
Figure 1: Mechanism of Competitive Inhibition.[1][2] Benzyl-Man competes with the reporter substrate for the active site, forming a transient EI complex.
Experimental Protocol: Determination
Objective: Determine the Inhibition Constant (
Reagents & Equipment
-
Enzyme:
-Mannosidase from Canavalia ensiformis (Jack Bean), Sigma-Aldrich or equivalent.[1] -
Reporter Substrate: 4-Methylumbelliferyl
-D-mannopyranoside (4-MU-Man).[1] -
Test Compound: Benzyl
-D-mannopyranoside (Bn-Man).[1][3][4] -
Assay Buffer: 50 mM Sodium Citrate, pH 4.5, containing 1 mM
(Zinc is essential for GH38 activity).[1] -
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4 (Maximizes 4-MU fluorescence).
-
Plate Reader: Fluorescence capability (Ex: 360 nm / Em: 450 nm).[1]
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.
Step-by-Step Procedure
-
Enzyme Preparation: Dilute Jack Bean
-mannosidase to 0.1 U/mL in Assay Buffer.[1] Keep on ice. -
Inhibitor Series: Prepare a serial dilution of Bn-Man in Assay Buffer.[1] Recommended range: 0 mM (Control) to 50 mM (High).[1] Note: Bn-Man has low solubility in pure water; dissolve in a small volume of DMSO first, ensuring final DMSO concentration <2%.[1]
-
Plate Setup:
-
Add 10 µL of Bn-Man dilution to wells.
-
Add 40 µL of Enzyme solution.[1]
-
Pre-incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Reaction Initiation: Add 50 µL of 4-MU-Man substrate (2 mM stock, final conc 1 mM).
-
Kinetic Phase: Incubate at 37°C for 20–30 minutes.
-
Termination: Add 150 µL of Stop Solution (Glycine-NaOH, pH 10.4). The shift to high pH stops the enzyme and deprotonates the 4-MU product, making it highly fluorescent.
-
Measurement: Read Relative Fluorescence Units (RFU) at Ex 360nm / Em 450nm.
Data Analysis & Interpretation
Calculation of
Since Bn-Man acts competitively, the apparent
Use the Cheng-Prusoff Equation for competitive inhibition to calculate
- : Concentration of Bn-Man reducing enzyme activity by 50%.[1]
- : Concentration of 4-MU-Man used (e.g., 1 mM).[1]
-
: The Michaelis constant of the enzyme for 4-MU-Man (typically 0.3 - 0.6 mM for Jack Bean
-mannosidase).[1]
Expected Results
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Precipitation | Bn-Man solubility limit exceeded. | Do not exceed 50 mM.[1] Use <5% DMSO as cosolvent.[1] |
| High Background | Autofluorescence or substrate degradation.[1] | Include a "No Enzyme" blank for every inhibitor concentration.[1] |
| No Inhibition | Substrate concentration too high.[1] | Ensure |
| Loss of Activity | Zinc depletion.[1] | Ensure Assay Buffer contains 1 mM |
References
-
Snaith, S. M. (1977).[1] Multiple alpha-mannosidase forms in Canavalia ensiformis seeds.[1]Biochemical Journal , 163(3), 557–566.[1]
-
Li, Y. T., et al. (1982).[1] Substrate Specificity of Jack Bean Alpha-Mannosidase.Journal of Biological Chemistry , 257, 10761-10768.[1]
-
Howard, S., et al. (1998).[1] Identification of the active site of alpha-mannosidase by site-directed mutagenesis and X-ray crystallography.[1]Biochemical Journal , 335, 255-260.[1]
-
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology , 22(23), 3099–3108.[1]
Introduction: The Significance of Mannose in Glycobiology and Therapeutics
Sources
- 1. Mannose Derivatives as Anti-Infective Agents [mdpi.com]
- 2. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. periodicos.ufms.br [periodicos.ufms.br]
- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. longdom.org [longdom.org]
- 23. Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of glycodendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Benzyl alpha-D-mannopyranoside in surface plasmon resonance (SPR)
Application Note: Kinetic Characterization of Benzyl -D-Mannopyranoside Interactions using Surface Plasmon Resonance (SPR)
Executive Summary
Benzyl
This guide details the SPR methodologies for characterizing Bn-Man. While direct binding is possible on high-sensitivity instruments, Solution Competition (Inhibition) Assays are the industry "Gold Standard" for this molecule due to its low molecular weight (~270 Da), ensuring robust
Mechanism of Action & Assay Logic
The "Aromatic Stacking" Effect
In many lectins, particularly the E. coli adhesion protein FimH , the carbohydrate-recognition domain (CRD) is flanked by hydrophobic residues (Tyr48 and Tyr137). Bn-Man acts as a glycomimetic where:
-
The Mannose Ring: Forms hydrogen bonds with the polar pocket.
-
The Benzyl Group: Docks against the tyrosine gate, displacing water and providing entropic gain.
Assay Selection Matrix
| Feature | Direct Binding Assay | Solution Competition Assay |
| Primary Output | ||
| Immobilized Molecule | Protein (Lectin) | Neoglycoconjugate (Man-BSA) |
| Analyte | Bn-Man (Small Molecule) | Lectin + Bn-Man (Mixture) |
| Sensitivity Requirement | High (e.g., Biacore T200/8K) | Moderate (Standard machines) |
| Solvent Correction | Critical (DMSO effect) | Less Critical |
| Recommendation | For kinetic rate constants | For robust affinity ranking |
Workflow Visualization
Experimental Logic: Solution Competition Assay
The following diagram illustrates the inverted setup used to bypass low-signal issues.
Caption: Workflow for Solution Competition SPR. Free lectin concentration is inversely proportional to inhibitor affinity.
Detailed Protocols
Protocol A: Solution Competition (Recommended)
Objective: Determine the
Materials
-
Ligand: Mannose-BSA (Man-BSA) or RNase B (rich in high-mannose glycans).
-
Analyte: Recombinant FimH (lectin domain) or ConA.
-
Competitor: Benzyl
-D-mannopyranoside (dissolved in running buffer). -
Chip: CM5 (Carboxymethylated Dextran).
-
Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Note: For ConA, add 1 mM CaCl₂ and MnCl₂ and remove EDTA.
Step-by-Step Procedure
-
Surface Preparation (Ligand Immobilization):
-
Activate flow cells (Fc) 1 and 2 with EDC/NHS (1:1) for 420s.
-
Fc2 (Active): Inject Man-BSA (50 µg/mL in 10 mM Acetate pH 4.5) to target ~1000–2000 RU. High density is preferred to ensure mass transport limitation (MTL) is avoided by using low lectin concentrations.
-
Fc1 (Reference): Inject BSA (no mannose) or simply block with Ethanolamine.
-
Deactivate both cells with 1 M Ethanolamine-HCl.
-
-
Analyte Calibration:
-
Inject a concentration series of the Lectin (without inhibitor) to find a concentration that yields a stable signal of ~100–200 RU (within the linear range of the isotherm). Let's assume this is 50 nM Lectin .
-
-
Competition Cycles:
-
Prepare a fixed concentration of Lectin (50 nM) in all samples.
-
Prepare a dilution series of Bn-Man (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM) mixed with the fixed Lectin.
-
Incubation: Allow mixtures to reach equilibrium at room temperature (minimum 30 mins).
-
Injection: Flow the mixtures over Fc1 and Fc2 (30 µL/min, 60s contact time).
-
Regeneration: Short pulse (10–30s) of 10 mM Glycine-HCl pH 2.0 or 50 mM NaOH (depending on lectin stability).
-
-
Data Analysis:
-
Plot Response (RU) vs. log[Bn-Man].
-
Fit to a 4-parameter logistic equation to find
. -
Convert to
using the Cheng-Prusoff equation adapted for SPR (see Section 5).
-
Protocol B: Direct Binding (Advanced)
Objective: Measure
-
Immobilization: Immobilize FimH (Ligand) to high density (~4000 RU) via Amine coupling or His-capture.
-
Solvent Correction: If Bn-Man stock is in DMSO, prepare solvent correction standards (0.5% to 1.5% DMSO) to compensate for bulk refractive index shifts.
-
Kinetics:
-
Inject Bn-Man (0.1 µM to 100 µM) using Multi-Cycle Kinetics (MCK) .
-
Flow rate: High (60–100 µL/min) to minimize mass transport limitations.
-
Association: 60s; Dissociation: 120s.
-
-
Fit: 1:1 Langmuir Binding Model (Steady State Affinity fit is likely required if
are too fast).
Data Analysis & Interpretation
Calculating Affinity ( ) from Competition Data
The raw
- : Concentration of Bn-Man inhibiting 50% of binding.
- : Concentration of lectin used in the mix (e.g., 50 nM).
- : The affinity of the Lectin for the immobilized Man-BSA surface (determined in Step 2 of Protocol A).
Expected Values (Reference Data)
| Interaction Pair | Method | Expected Affinity ( | Notes |
| FimH + Methyl-Man | Solution Comp | ~2–10 µM | Low affinity baseline. |
| FimH + Bn-Man | Solution Comp | ~0.5–2 µM | 5–10x enhancement due to aromatic stacking [1]. |
| ConA + Bn-Man | Direct Binding | ~10–50 µM | Moderate enhancement over methyl-mannose. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Negative Peaks (Direct Binding) | DMSO mismatch. | Match running buffer and sample DMSO concentrations precisely (within 0.1%). Use Solvent Correction cycles. |
| No Inhibition (Competition) | If | |
| Drifting Baseline | Leaching of Man-BSA. | Ensure proper covalent coupling (EDC/NHS). Use a short NaOH wash to stabilize the surface before starting. |
| Sticky Signal | Non-specific binding of Benzyl group. | Add 0.05% Tween-20 (P20) or BSA to the running buffer. |
References
-
Sperling, O. et al. (2006). "Evaluation of the Interaction of E. coli FimH with Mannose-Based Inhibitors." Organic & Biomolecular Chemistry.
-
De Mol, N. J., & Fischer, M. J. (2010). "Affinity constants for small molecules from SPR competition experiments." Methods in Molecular Biology.
-
Tchesnokova, V. et al. (2011).[1] "Type 1 fimbrial adhesin FimH elicits an immune response that enhances cell adhesion of Escherichia coli."[1] Infection and Immunity.
-
Cytiva (Biacore). "Surface Plasmon Resonance (SPR) Analysis: Ligand Binding Assays." Cytiva Handbooks.
Disclaimer: This protocol is designed for research use only. Optimization may be required depending on the specific glycosylation state of the lectins used.
Troubleshooting & Optimization
The Glyco-Help Desk: Troubleshooting Anomeric Selectivity in Mannosylation
Status: Online Operator: Senior Application Scientist Ticket ID: MANNO-BETA-001 Subject: Resolving Low Selectivity in 1,2-cis and 1,2-trans Mannosidic Linkages
Welcome to the Glyco-Help Desk.
You are likely here because your mannosylation reaction yielded an intractable
This guide is not a textbook; it is a diagnostic tool designed to isolate the variable destroying your selectivity.
Diagnostic Module 1: The -Mannoside Challenge
Target: 1,2-cis-mannosides (The "Holy Grail" of glycosylation)
The Core Problem: The
Q: I am using the Crich method (4,6-O-benzylidene), but I am still getting
-product. Why?
A: The Crich method relies on a delicate equilibrium. If you are seeing
The Mechanism:
The 4,6-O-benzylidene acetal is essential.[2] It "torsionally disarms" the donor, locking the conformation. Upon activation with triflic anhydride (
Troubleshooting Checklist:
-
Solvent Integrity: Are you using Dichloromethane (DCM)?
-
Fix: You must use non-polar, non-coordinating solvents like DCM. Ethereal solvents (THF, Et2O) or Nitriles (MeCN) will solvate the cation, promoting the SSIP and leading to
-product.
-
-
Temperature Control: Is your reaction warming up?
-
Fix: The
-triflate intermediate is unstable. Activation usually requires -78°C to -60°C. If the temperature rises before the acceptor reacts, the triflate decomposes or ionizes to the oxocarbenium ion (SSIP).
-
-
The Base: Are you using TTBP or DTBMP?
-
Fix: You need a sterically hindered base (2,4,6-tri-tert-butylpyrimidine or 2,6-di-tert-butyl-4-methylpyridine) to scavenge triflic acid without nucleophilically attacking the oxocarbenium ion.
-
Q: My donor decomposes before coupling. How do I stabilize the intermediate?
A: This suggests your "pre-activation" phase is too aggressive or your donor is "mismatched."
Protocol: The Modified Crich Activation (BSP/Tf2O)
Standard Protocol for High
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-thiomannoside (1.0 eq).
-
Activator: 1-Benzenesulfinyl piperidine (BSP) (1.2 eq) + TTBP (2.5 eq).
-
Solvent: Dry DCM (0.05 M).
-
Activation: Cool to -60°C. Add
(1.1 eq). Stir 15 min.-
Checkpoint: Solution should turn deep yellow/orange (formation of the sulfoxonium species).
-
-
Coupling: Add Acceptor (1.5 eq) dissolved in DCM slowly.
-
Warm-up: Allow to warm to -10°C over 2 hours.
Diagnostic Module 2: The -Mannoside Challenge
Target: 1,2-trans-mannosides (Standard, but prone to mixtures)
The Core Problem: While the anomeric effect favors
Q: I need exclusive
-selectivity, but I'm getting 15%
. How do I push this to >95%?
A: You need to exploit the Synergistic Solvent Effect .
The Fix: Switch your solvent system to Ether/DCM or pure Ether.
-
Mechanism: Ethereal solvents coordinate to the oxocarbenium ion. While usually this directs
for glucose (equatorial), for mannose, the coordination dynamics coupled with the strong anomeric effect in low-polarity solvents pushes the equilibrium almost exclusively to . -
Recommendation: Use a mixture of Toluene/Dioxane or Ether/DCM.[4]
Diagnostic Module 3: Intramolecular Aglycon Delivery (IAD)
Target: When intermolecular methods fail.
Q: The Crich method failed (steric bulk). What is the "Nuclear Option"?
A: Intramolecular Aglycon Delivery (IAD).[5][6][7][8] This tethers the acceptor to the donor's C2 position, forcing the delivery of the aglycon from the
Top Recommendation: NAP-Ether Mediated IAD.
-
Tether: Install a 2-naphthylmethyl (NAP) ether at C2 of the donor.[6]
-
Oxidation: Oxidize the NAP ether with DDQ. This forms a mixed acetal with the acceptor alcohol.
-
Activation: The acceptor is now covalently bound to C2.[6] Activate the anomeric center (e.g., thioglycoside).[9]
-
Delivery: The acceptor swings around and attacks C1 from the cis (
) face.
Visualizing the Mechanism
Figure 1: The Mechanistic Bifurcation (Crich Method)
This diagram illustrates why the 4,6-benzylidene group and solvent choice are critical for
Caption: The pathway to
Summary Data: Donor & Condition Matching
| Desired Linkage | Key Protecting Group | Solvent System | Activator Class | Mechanism |
| 4,6-O-Benzylidene | DCM (Strictly Anhydrous) | Sulfoxide (BSP) / Triflate | ||
| 2-O-NAP (Ether) | DCM or Toluene | DDQ (Oxidative Tether) | Intramolecular (IAD) | |
| 2,3,4,6-Tetra-O-benzyl | Et2O / Dioxane / Toluene | NIS / TfOH | ||
| 4,6-O-Benzylidene | DMF / MeCN | NIS / TfOH | Solvent-separated Ion Pair |
References
-
Crich, D., & Sun, S. (1998). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method.[3] Journal of the American Chemical Society. -
Codee, J. D. C., et al. (2005). Triflates in Glycosylation: The Mechanism of the Crich Beta-Mannosylation.[2] Organic Letters.
-
Ishiwata, A., et al. (2008). Stereoselective Internal Glycosylation via Napthylmethyl Ether (IAD).[6][7] Journal of the American Chemical Society.
-
Boltje, T. J., et al. (2010). Chemical Synthesis of 1,2-cis-Glycosides.[1][2][4][10][11][12] Nature Chemistry.
Sources
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Intramolecular aglycon delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in stereoselective glycosylation through intramolecular aglycon delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]
- 9. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. "Stereocontrolled Mannosylation by Hydrogen-bond-mediated Aglycone Deli" by Catherine Alex [irl.umsl.edu]
- 12. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
Technical Guide: Optimizing Benzyl Ether Deprotection in Carbohydrate Synthesis
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Troubleshooting and Optimization of Benzyl (Bn) Ether Cleavage
Executive Summary: The "Benzyl Bottleneck"
The benzyl (Bn) ether is the workhorse of carbohydrate chemistry due to its robust stability against acidic and basic glycosylation conditions.[1] However, its removal (global deprotection) often becomes a bottleneck at the final stage of synthesis.[2][3] While catalytic hydrogenolysis is the standard, it frequently fails due to catalyst poisoning, steric bulk, or solubility issues.
This guide moves beyond textbook protocols to address why reactions fail and how to force them to completion using mechanistic insights.
Primary Workflow: Catalytic Hydrogenolysis (The Gold Standard)
The Mechanism
Understanding the surface chemistry is critical for troubleshooting. The reaction is not a simple solution-phase collision; it requires adsorption of the carbohydrate onto the catalyst surface.
Figure 1: The heterogeneous catalytic cycle. Most failures occur at the Adsorption or H-Transfer stage due to steric hindrance or competitive binding (poisoning).
Optimization Protocol: "The Turbo-Charged Hydrogenolysis"
If your standard Pd/C + H2 (balloon) reaction is sluggish (>24h) or stalled, use this optimized protocol.
Reagents:
-
Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst).[4] Why: Higher Pd dispersion and surface hydrides than Pd/C.
-
Solvent: THF/MeOH (1:1) or Ethyl Acetate/MeOH.[5] Why: Carbohydrates aggregate in pure MeOH; THF breaks aggregates, increasing surface contact.
-
Additive: Acetic Acid (5-10% v/v) or HCl (trace). Why: Protonation of the ether oxygen activates the C-O bond for cleavage.
Step-by-Step:
-
Safety First: Degas the solvent with N₂ or Ar.[5] Place the dry catalyst in the flask under inert gas before adding solvent (prevents ignition).
-
Solvation: Dissolve the carbohydrate in the THF/MeOH mixture. Add to the catalyst.
-
Activation: Add the acid additive (AcOH).
-
Hydrogenation: Purge with H₂. For difficult substrates, use a Parr shaker (50 psi).
-
Workup: Filter through a Celite pad. Critical: Do not let the filter cake dry out completely (fire hazard). Wash with water to remove the acid.
Solvent & Additive Efficiency Matrix
| Solvent/Condition | Relative Rate | Mechanism of Enhancement |
| Toluene | Very Slow | Poor solubility; strong competition for catalyst surface. |
| MeOH / EtOH | Standard | Good H2 solubility; standard baseline. |
| Ethyl Acetate | Moderate | Good for lipidated sugars; prevents aggregation. |
| THF | Fast | Excellent solubility; breaks intermolecular H-bonds. |
| AcOH (Additive) | Very Fast | Protonates ether oxygen; makes leaving group (alcohol) better. |
| HCl (Additive) | Instant | Strong activation; risk of anomeric bond hydrolysis. |
Troubleshooting Guide: When Hydrogenolysis Fails
Scenario A: "The reaction stalled at 50% conversion."
-
Cause: Catalyst poisoning or pore clogging. Byproducts (toluene) or the sugar itself may block active sites.
-
Fix: Filter the reaction mixture to remove the "dead" catalyst and re-subject the filtrate to fresh catalyst. Do not just add more catalyst to the dirty mixture.
Scenario B: "I have a Thiol/Sulfide in my molecule."
-
Cause: Sulfur is a potent catalyst poison (binds irreversibly to Pd).
-
Fix:
-
Desulfurization: If the sulfur is a protecting group (e.g., thioglycoside), you must swap it before debenzylation.
-
Overloading: Use massive excess of Pd/C (1:1 to 5:1 weight ratio).
-
Alternative: Switch to Birch Reduction (Na/NH₃) or BCl₃ (see Section 4).
-
Scenario C: "I need to keep an alkene/alkyne intact."
-
Cause: Pd/C reduces double bonds faster than benzyl ethers.
-
Fix: Use Selective Inhibition .[6] Add Ammonia or Pyridine to the reaction.
Alternative Methods (Non-Hydrogenolytic)
When Pd-catalysis is impossible (e.g., presence of sensitive sulfur, strained rings, or insoluble substrates), use chemical cleavage.
Method 1: Lewis Acid Cleavage (Boron Trichloride - BCl₃)
Best for regioselective opening or substrates with sulfur.
-
Protocol:
-
Dissolve substrate in dry DCM at -78°C.
-
Add BCl₃ (1M in DCM, 3-5 equiv per Bn group).
-
Critical Addition: Add Pentamethylbenzene (scavenger).[11]
-
Why: The cleaved benzyl cation (
) is highly electrophilic and will re-attach to the sugar (Friedel-Crafts) or polymerize. Pentamethylbenzene traps the irreversibly.
-
Quench with MeOH/NaHCO₃.
-
Method 2: Oxidative Cleavage (Ozone)
-
Concept: Ozone oxidizes the benzylic C-H bond to a benzoate ester, which is then hydrolyzed.[10]
-
Pros: Very mild; neutral conditions.
-
Cons: Slower; requires subsequent base hydrolysis (NaOMe).
Decision Logic: Selecting the Right Method
Use this flow to determine your experimental path.
Figure 2: Strategic decision tree for selecting deprotection conditions based on substrate functionality.
FAQ: Field-Proven Insights
Q: Can I use DDQ for simple benzyl ethers? A: Generally, no. DDQ is specific for PMB (p-methoxybenzyl) or NAP (naphthylmethyl) ethers. Simple benzyl ethers require high-energy UV irradiation to be cleaved by DDQ, which is often impractical for complex carbohydrates. Stick to BCl₃ or Hydrogenolysis for unsubstituted Bn.
Q: My product is trapped in the charcoal after filtration. How do I recover it? A: This is common with amphiphilic sugars.
-
Solution: Do not just wash with MeOH. Wash the Celite pad with warm Pyridine or DMF . These solvents displace the sugar from the carbon surface. Evaporate the high-boiling solvent using a high-vacuum pump.
Q: Why did my Pd/C catch fire? A: Pd/C becomes pyrophoric when dry and exposed to hydrogen.
-
Safety Rule: Always keep the catalyst wet. Flush the flask with Nitrogen before introducing Hydrogen. When filtering, never pull air through the dry filter cake for extended periods; keep it damp with water or solvent before disposal.
References
-
Mechanism of Hydrogenolysis & Solvent Effects
-
Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters.
-
-
Lewis Acid Deprotection (BCl3)
-
Yoshino, T., et al. (2004). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene. ResearchGate/Synlett.
-
-
Optimized Pd Catalysts (Pearlman's)
-
Hyde, A. M., et al. (2021).[12] Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers. ChemRxiv.
-
-
Oxidative Cleavage (Ozone)
-
DDQ Limitations & Photo-cleavage
-
Rahim, M. A., et al. (2005).[10] Visible-Light-Mediated Oxidative Debenzylation. Tetrahedron Letters.
-
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. reddit.com [reddit.com]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzyl α-D-mannopyranoside
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of Benzyl α-D-mannopyranoside. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
Q1: Why is the purification of Benzyl α-D-mannopyranoside so challenging?
A1: The purification of Benzyl α-D-mannopyranoside presents several distinct challenges rooted in its stereochemistry and physical properties. The primary difficulties include:
-
Anomeric Mixture: The glycosylation reaction to synthesize Benzyl D-mannopyranoside often results in a mixture of α and β anomers.[1] These anomers are diastereomers with very similar polarities, making their separation by standard chromatographic techniques difficult.
-
High Polarity: The multiple hydroxyl groups on the mannose ring make the molecule highly polar. This can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[2][3]
-
Co-eluting Impurities: Byproducts from the glycosylation reaction, such as unreacted benzyl alcohol and partially protected mannose derivatives, can have similar polarities to the desired product, leading to co-elution.
-
Product Instability: Under certain conditions, particularly on acidic silica gel, the glycosidic bond can be susceptible to cleavage, leading to product degradation during purification.[3]
Q2: What is the most critical first step before attempting purification?
A2: A thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is paramount. This initial step provides crucial information about the complexity of the mixture, the relative polarities of the components, and helps in selecting an appropriate solvent system for column chromatography. An ideal TLC will show clear separation between the desired product spot and major impurities.
Q3: Can I use recrystallization to purify Benzyl α-D-mannopyranoside?
A3: While recrystallization is a powerful purification technique, it is often challenging for Benzyl α-D-mannopyranoside, especially if significant amounts of the β-anomer or other polar impurities are present. These impurities can interfere with crystal lattice formation, leading to the product "oiling out" instead of forming crystals.[2] However, if the crude product is of relatively high purity, recrystallization can be attempted.
II. Troubleshooting Guide: Column Chromatography
Column chromatography remains the most common and effective method for purifying Benzyl α-D-mannopyranoside. This section addresses specific issues you might encounter.
Issue 1: Poor Separation of α and β Anomers
Symptoms:
-
TLC shows overlapping spots for the anomers.
-
Column chromatography fractions contain a mixture of both anomers, as confirmed by NMR.
Causality: The α and β anomers of Benzyl D-mannopyranoside have only a subtle difference in the orientation of the benzyloxy group at the anomeric center (C1). This small structural difference results in very similar interactions with the stationary phase, leading to poor separation.
Solutions:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a moderately polar system (e.g., ethyl acetate/hexanes) and gradually increase the polarity. Small additions of a more polar solvent like methanol or isopropanol can significantly impact selectivity.
-
Employ a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases. Diol-bonded silica or alumina can offer different selectivities for polar compounds.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC with a suitable column (e.g., a chiral column or a column designed for carbohydrate separations) can provide the necessary resolution.[4][5]
Experimental Protocol: TLC Solvent System Screening
-
Prepare several TLC chambers with different solvent systems.
-
Spot the crude reaction mixture on multiple TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).
-
Select the solvent system that provides the best separation between the anomeric spots.
| Solvent System (v/v) | Typical Observation |
| Ethyl Acetate / Hexanes (1:1) | Good for initial screening, may show some separation. |
| Dichloromethane / Methanol (95:5) | Increased polarity, can improve separation of anomers. |
| Chloroform / Isopropanol (9:1) | Alternative solvent system offering different selectivity. |
Issue 2: Streaking or Tailing of the Product on the Column
Symptoms:
-
The product spot on the TLC plate appears as a long streak rather than a compact spot.
-
During column chromatography, the product elutes over a large number of fractions with no clear peak.
Causality: The high polarity of Benzyl α-D-mannopyranoside due to its multiple hydroxyl groups can lead to strong, sometimes irreversible, interactions with the acidic silanol groups on the surface of the silica gel. This causes the compound to move unevenly down the column, resulting in tailing.[2][3]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.[6]
-
Use a Mobile Phase Additive: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to compete with the product for binding sites on the silica gel, leading to improved peak shape.[6]
-
Dry Loading: If the crude product is not very soluble in the column eluent, dry loading is recommended. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This ensures a narrow starting band and minimizes streaking.
Workflow for Column Chromatography with Deactivation
Caption: Workflow for deactivated silica gel chromatography.
Issue 3: Product Decomposition on the Column
Symptoms:
-
Low overall yield after column chromatography.
-
Appearance of new, more polar spots on the TLC of the collected fractions, corresponding to free mannose.
Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the glycosidic bond, especially if the elution time is long or if protic solvents are used in the mobile phase.[3]
Solutions:
-
Use Deactivated Silica: As mentioned previously, deactivating the silica gel with a base will neutralize the acidic sites and minimize acid-catalyzed decomposition.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or C18 (for reversed-phase chromatography).
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by using a slightly higher flow rate or a shorter column.
III. Advanced Purification Strategies
For particularly challenging separations or for achieving very high purity, the following techniques can be employed:
-
Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly effective for separating compounds with different hydrophobicities.
-
Preparative HPLC: High-performance liquid chromatography on a larger scale can provide excellent resolution and purity. A variety of columns are commercially available that are specifically designed for carbohydrate separations.[4][5]
IV. References
-
Liddell, J. (2022). Challenges in downstream purification of advanced therapies. BioPharma-Reporter.com. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical O‐Glycosylations: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2023). Structure-reactivity relationships in glycosylation chemistry. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Retrieved from [Link]
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Optimization of reaction conditions for glycosylation with mannosyl donors
Topic: Optimization of Reaction Conditions for Mannosylation
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Glycosylation Optimization Center.
Mission: To provide high-fidelity troubleshooting and optimization strategies for the construction of mannosidic linkages. This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic variables that dictate success in the synthesis of 1,2-trans (
Module 1: Stereoselectivity Control (The Decision Matrix)
User Query: "I am getting mixtures of anomers. How do I force the reaction exclusively to the alpha or beta manifold?"
Technical Insight:
Mannosylation is unique because the
A. The
-Mannoside "Holy Grail" (The Crich Protocol)
To achieve
-
Critical Constraint: You must use a 4,6-O-benzylidene acetal protecting group.
-
Why? The torsional strain introduced by this trans-fused ring locks the conformation, destabilizing the oxocarbenium ion and shifting the equilibrium toward the
-covalent triflate (Contact Ion Pair).
-
-
Solvent: Dichloromethane (DCM) is non-negotiable. It stabilizes the tight ion pair.
-
Temperature: Strict -78°C to -60°C.
-
Donor: Mannosyl sulfoxides or thioglycosides activated with Tf
O.[1]
B. The
-Mannoside Standard
-
Mechanism: Relies on the anomeric effect.[1]
-
Solvent: Ethereal solvents (Et
O, THF) or Toluene favor the -product via solvent participation or thermodynamic control. -
Protecting Groups: Benzyl ethers or esters (non-participating at C2 is preferred to avoid orthoesters, though C2-esters can participate to form 1,2-trans products if conditions are vigorous).
Visualizing the Mechanistic Pathway
The following diagram illustrates the bifurcation point between
Figure 1: Mechanistic bifurcation in mannosylation. The 4,6-benzylidene clamp favors the Covalent Triflate (CIP), enabling
Module 2: Donor Optimization & Reactivity
User Query: "My donor is not activating, or the yield is low despite full consumption of the donor."
Technical Insight: Reactivity is tuned by the "Armed/Disarmed" principle and the leaving group type.
| Variable | Recommendation for High Reactivity | Recommendation for Stability/Selectivity |
| Leaving Group | Trichloroacetimidate (TCA): Activates with mild Lewis acid (TMSOTf). Good for simple acceptors. | Thioglycoside / Sulfoxide: Requires strong promotion (NIS/TfOH or Tf |
| Protecting Groups | "Armed" (Ethers): Benzyl groups increase electron density at anomeric center. Fast reaction. | "Disarmed" (Esters/Acetals): Acyl groups or 4,6-benzylidene withdraw electrons. Slower reaction, but essential for |
| Promoter System | TMSOTf (0.1 eq): Catalytic, gentle. | BSP / Tf |
Troubleshooting Table: Yield & Reactivity
| Symptom | Probable Cause | Corrective Action |
| Donor unreacted | Promoter "poisoning" by moisture or basic residues. | Add TTBP (2,4,6-tri-tert-butylpyrimidine) as a non-nucleophilic acid scavenger. Ensure molecular sieves (4Å) are freshly activated (flame-dried under vacuum). |
| Hydrolysis (OH at C1) | Water ingress during low-temp quenching. | Quench with Et |
| Glycal formation | Elimination of the proton at C2. | Common with basic acceptors. Lower the temperature. Switch from Tf |
Module 3: Troubleshooting Side Reactions
User Query: "I isolated a product that looks like the glycoside by NMR but has incorrect mass/polarity. It's an orthoester."
The Orthoester Trap: When using C2-acyl donors (e.g., 2-O-acetyl or 2-O-benzoyl), the carbonyl oxygen can attack the anomeric center, forming a 1,2-orthoester. This is a "dead-end" side product under basic/neutral conditions but can rearrange to the glycoside with acid.
Diagnostic Workflow:
-
Check NMR: Look for a characteristic quaternary carbon signal at ~120-125 ppm (orthoester carbon).
-
Solution:
-
Immediate Fix: Treat the orthoester with mild acid (TMSOTf) to rearrange it to the 1,2-trans glycoside.
-
Prevention: Switch to a non-participating group at C2 (e.g., Benzyl) if
-selectivity is desired via thermodynamic control, or ensure strictly anhydrous conditions if using C2-esters.
-
Module 4: Standard Operating Protocol (SOP)
Protocol: Crich
Reagents:
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannosyl sulfoxide.
-
Activator: Triflic anhydride (Tf
O).[1][3] -
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) - Essential to buffer TfOH without acting as a nucleophile.
-
Solvent: Distilled DCM (over CaH
).
Step-by-Step:
-
Drying (Critical): Co-evaporate Donor (1.0 eq), Acceptor (1.5 eq), and TTBP (2.0 eq) with dry toluene (3x). Place under high vacuum for 2 hours.
-
Dissolution: Dissolve Donor and TTBP in dry DCM (0.05 M concentration). Add activated 4Å molecular sieves. Stir for 30 min at Room Temp.
-
Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Allow to equilibrate for 15 mins.
-
Activation: Add Tf
O (1.1 eq) dropwise.-
Observation: The solution may turn slight yellow. Stir for 5-10 mins. This generates the
-mannosyl triflate.[1]
-
-
Acceptor Addition: Dissolve the Acceptor in a minimum amount of dry DCM and add strictly dropwise along the side of the flask.
-
Reaction: Stir at -78°C for 1 hour. Do not warm up yet.
-
Note: Warming promotes
-anomer formation via the SSIP.
-
-
Quench: Add Et
N (excess) at -78°C. -
Workup: Warm to room temperature, dilute with DCM, wash with NaHCO
, dry over MgSO .
Protocol Visualization:
Figure 2: Workflow for Crich
References
-
Crich, D., & Sun, S. (1998). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 120(2), 435–436.
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction.[1][5][6][7] Accounts of Chemical Research, 43(8), 1144–1153.
-
Codee, J. D. C., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782.
-
Bols, M., et al. (2015).[8] β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation.[8] Chemical Communications, 51, 13260-13263.
-
Gong, J., & Mong, K. K. (2020). Glycosylation: The reaction and the mechanism.[1][5][6][9][7][10][11] In Carbohydrate Chemistry: Chemical and Biological Approaches.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OFox imidates as versatile glycosyl donors for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected results in lectin binding assays with Benzyl alpha-D-mannopyranoside
Welcome to the technical support guide for troubleshooting lectin binding assays using Benzyl α-D-mannopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. As your virtual application scientist, I will guide you through common issues, explaining the underlying principles to empower your research.
Part 1: Troubleshooting Guide - Question & Answer
This section addresses specific problems with detailed, cause-and-effect explanations.
Question 1: Why am I seeing no inhibition of lectin binding, even at high concentrations of Benzyl α-D-mannopyranoside?
Answer:
This is a common issue that typically points to one of four areas: the lectin itself, the inhibitor, the buffer system, or the experimental setup.
A. Lectin Specificity and Activity: The most fundamental reason for a lack of inhibition is a mismatch between the lectin and the inhibitor. Benzyl α-D-mannopyranoside is a specific inhibitor for mannose-binding lectins.
-
Expert Insight: Confirm that your lectin has a high affinity for mannose. The classic example is Concanavalin A (ConA), which is strongly inhibited by mannosides. However, if you are using a lectin like Wheat Germ Agglutinin (WGA), which preferentially binds N-acetylglucosamine and sialic acid, you will observe no inhibition with a mannoside derivative. Always verify the carbohydrate-binding profile of your specific lectin from the supplier's technical data sheet or published literature.
B. Inhibitor Purity and Concentration: The quality and final concentration of your inhibitor are critical.
-
Purity: Ensure the Benzyl α-D-mannopyranoside is of high purity (typically >98%). Impurities can interfere with the assay or mean the effective concentration is lower than calculated.
-
Solubility & Stock Solution: Benzyl α-D-mannopyranoside has good aqueous solubility, but it's crucial to ensure it is fully dissolved in your assay buffer before use. Prepare a fresh, high-concentration stock solution (e.g., 100 mM) and dilute from there. An incompletely dissolved inhibitor will lead to inaccurate final concentrations.
C. Divalent Cation Requirement: Many mannose-binding lectins, particularly ConA, are metalloproteins that require divalent cations like Ca²⁺ and Mn²⁺ to adopt the correct conformation for carbohydrate binding.
-
Troubleshooting Step: Check your buffer composition. If you are using a buffer like PBS without supplementing it with these cations, the lectin may be partially or completely inactive, leading to low overall signal and what appears to be "no inhibition."
-
Recommended Buffer: A Tris-buffered saline (TBS) solution supplemented with 1 mM CaCl₂, 1 mM MgCl₂, and 1 mM MnCl₂ is a standard choice for these assays.
D. Assay Format (Competitive vs. Direct Inhibition): Ensure your experimental design correctly tests for inhibition. In a standard competitive binding assay, the inhibitor (Benzyl α-D-mannopyranoside) should be pre-incubated with the lectin before adding the mixture to the immobilized glycoprotein or cell surface. This allows the inhibitor to occupy the lectin's binding site first.
Below is a logical workflow to diagnose the root cause of inhibition failure.
Caption: Troubleshooting logic for no lectin inhibition.
Question 2: My inhibition curve is weak and does not reach a full plateau (incomplete inhibition). What does this mean?
Answer:
Incomplete inhibition suggests that either the inhibitor cannot fully compete with the binding partner or there are non-specific interactions occurring.
A. Insufficient Inhibitor Concentration: The simplest explanation is that the concentration range of Benzyl α-D-mannopyranoside is too low to fully displace the binding of the lectin to its target. The affinity of a lectin for a multivalent glycan (like a glycoprotein) can be much higher than for a monovalent inhibitor due to the avidity effect.
-
Expert Insight: You may need to extend the concentration range of your inhibitor significantly, sometimes into the low millimolar range (1-10 mM), to achieve full inhibition. Perform a wide dose-response curve to find the saturating concentration.
B. Non-Specific Binding: Your signal may be artificially high due to non-specific binding of the labeled lectin to the plate or cell surface, which is not inhibitable by the specific sugar.
-
Troubleshooting Protocol: Run a "Maximum Inhibition" control. This is a well where you add a very high, saturating concentration of a simple, inexpensive sugar like methyl α-D-mannopyranoside (e.g., 200-500 mM). The signal in this well represents the true non-specific binding background. This background should be subtracted from all other readings.
C. Presence of a Second, Non-Mannose Binding Site: While less common for well-characterized lectins, some may have secondary binding sites with different specificities, or your lectin preparation could be impure. This secondary interaction would not be inhibited by Benzyl α-D-mannopyranoside.
| Observation | Potential Cause | Recommended Action |
| Inhibition plateaus at 20-30% | High non-specific binding of the lectin. | Increase blocking agent (e.g., BSA, Tween-20) concentration and run a maximum inhibition control with 500 mM methyl α-D-mannopyranoside. |
| IC50 is very high or not reached | Insufficient inhibitor concentration or low affinity. | Extend the inhibitor concentration range (e.g., up to 50 mM). |
| Curve shape is biphasic or unusual | Possible multiple binding sites or lectin impurity. | Verify lectin purity via SDS-PAGE. Test inhibition with a different class of sugar (e.g., GalNAc) to check for cross-reactivity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable positive control inhibitor for my ConA binding assay? A: Methyl α-D-mannopyranoside is an excellent and cost-effective positive control. It has a well-characterized affinity for ConA and can be used at high concentrations (e.g., 100-500 mM) to establish maximum achievable inhibition and determine the level of non-specific binding in your assay.
Q2: Can I reuse my lectin solution? A: It is not recommended. Lectins are proteins that can lose activity with freeze-thaw cycles or if left at 4°C for extended periods. For reproducible results, prepare fresh lectin solutions from a concentrated, aliquoted stock stored at -20°C or -80°C.
Q3: Why is Benzyl α-D-mannopyranoside used instead of just D-mannose? A: The benzyl group provides a hydrophobic extension that can engage in additional interactions with amino acid residues within or near the lectin's carbohydrate-binding pocket. This often results in a higher binding affinity (lower IC50) compared to the unmodified parent sugar, making it a more potent inhibitor for certain lectins.
Q4: How should I design my competitive inhibition assay plate layout? A: A robust plate layout is crucial for reliable data.
Caption: Recommended plate layout for an inhibition assay.
Part 3: Key Experimental Protocol
Protocol: Validating Lectin Activity and Inhibition
This protocol verifies that the lectin is active and can be inhibited by a control sugar before testing your compound.
Materials:
-
Mannan-coated 96-well plate (or coat a high-binding plate with Mannan from Saccharomyces cerevisiae, 10 µg/mL in PBS overnight at 4°C).
-
Lectin (e.g., Concanavalin A, HRP-conjugated).
-
Wash Buffer: TBS with 0.05% Tween-20 (TBST), supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂.
-
Assay Buffer: TBST with 1% BSA and cations.
-
Inhibitors: Benzyl α-D-mannopyranoside and Methyl α-D-mannopyranoside.
-
Detection Substrate (e.g., TMB for HRP).
Procedure:
-
Plate Preparation: Wash the mannan-coated plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Assay Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Inhibitor Preparation: Prepare a 2x concentration serial dilution of your inhibitors (Benzyl α-D-mannopyranoside and the Methyl α-D-mannopyranoside control) in Assay Buffer.
-
Lectin Preparation: Prepare a 2x working concentration of the HRP-lectin in Assay Buffer.
-
Pre-incubation: In a separate "pre-incubation" plate, mix 50 µL of each 2x inhibitor dilution with 50 µL of the 2x HRP-lectin solution. Incubate for 30-60 minutes at RT to allow binding to reach equilibrium.
-
Maximum Signal Control: Mix 50 µL of Assay Buffer with 50 µL of 2x HRP-lectin.
-
-
Binding: Wash the blocked mannan-coated plate 3 times. Transfer 100 µL of the pre-incubated lectin/inhibitor mixtures to the corresponding wells.
-
Incubation: Incubate the plate for 1-2 hours at RT with gentle shaking.
-
Washing: Wash the plate 5 times with Wash Buffer to remove unbound lectin.
-
Detection: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 min).
-
Stop Reaction: Add 100 µL of 1M H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm.
References
-
Bouckaert, J., et al. (2006). The role of metal ions in the structure and function of C-type lectins. Biochemical Society Transactions, 34(Pt 5), 1003–1005. [Link]
-
ELISA-type Lectin Assay. Lectin Test. [Link]
-
Goldstein, I. J., & Poretz, R. D. (1986). Isolation, physicochemical characterization, and carbohydrate-binding specificity of lectins. In The Lectins: Properties, Functions, and Applications in Biology and Medicine (pp. 33-247). Academic Press. [Link]
-
Loris, R., et al. (1998). The monosaccharide binding site of lentil lectin: a molecular modeling and thermodynamic study. Journal of Biological Chemistry, 273(16), 9572–9583. [Link]
Strategies to control stereoselectivity in glycosylation reactions
Welcome to the technical support center for stereoselective glycosylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of glycosidic bond formation. Achieving high stereoselectivity is a persistent challenge in carbohydrate chemistry, influenced by a complex interplay of factors.[1][2][3][4] This resource provides in-depth, mechanism-driven answers to common troubleshooting questions, helping you to rationalize your experimental outcomes and design more effective synthetic strategies.
Frequently Asked Questions (FAQs)
Section 1: The Critical Role of the C-2 Protecting Group
The protecting group at the C-2 position of the glycosyl donor is the single most influential factor in directing the stereochemical outcome of a glycosylation reaction.[5] Its effect is broadly categorized based on its ability to participate in the reaction at the anomeric center.
Question 1: I am trying to synthesize a 1,2-trans-glycoside and used an acyl protecting group (like Benzoyl or Acetyl) at the C-2 position, but I am still getting a mixture of anomers or side products. Why is my selectivity not perfect?
Answer:
This is a common issue that arises when the assumed mechanism of Neighboring Group Participation (NGP) is not fully dominant.[6][7] While acyl groups at C-2 are excellent for directing 1,2-trans selectivity, their effectiveness can be compromised by several competing factors.
Causality and Mechanism:
The desired pathway involves the C-2 acyl group attacking the transient oxocarbenium ion to form a stable, cyclic dioxolenium intermediate.[5] This intermediate effectively blocks the α-face (for the gluco and galacto series), forcing the incoming nucleophile (the acceptor) to attack from the β-face, yielding the 1,2-trans product.
However, poor selectivity indicates a competing reaction is occurring. The most likely culprit is a direct, SN2-like attack by the acceptor on an activated donor intermediate (e.g., a covalent triflate) before the dioxolenium ion can form.[6] This competing pathway can lead to the 1,2-cis product.
Troubleshooting Checklist & Solutions:
-
Reaction Concentration: This is a critical, often overlooked parameter.[6]
-
Problem: High concentrations of the acceptor can favor the bimolecular SN2-like pathway over the unimolecular formation of the dioxolenium ion.[6]
-
Solution: Perform the reaction at a lower concentration. Diluting the reaction mixture can slow down the competing SN2 pathway, allowing the NGP mechanism to dominate. It is often beneficial to add the acceptor slowly to the activated donor.
-
-
Acceptor Reactivity: A highly reactive (nucleophilic) acceptor can attack the activated donor faster than the neighboring group can participate.
-
Solution: If possible, consider using a less reactive acceptor. This can be achieved by changing the protecting group pattern on the acceptor to be more electron-withdrawing.[8]
-
-
Side Products: Side products like orthoesters or transesterification are also indicative of issues with the NGP pathway.[7]
-
Orthoester Formation: This occurs when the acceptor attacks the central carbon of the dioxolenium ion instead of the anomeric carbon. This is more common with highly reactive primary alcohols and under basic conditions.[7]
-
Transesterification: The C-2 acyl group migrates to a hydroxyl on the acceptor.
-
Solution: Using a sterically hindered participating group, such as a 2,4,6-trimethylbenzoyl (Mesitoyl) group, can sterically block the acceptor from attacking the acyl carbon, reducing both orthoester formation and transesterification.[7]
-
Mechanism: Competing Pathways in NGP-Directed Glycosylation
Caption: Competing pathways in a glycosylation reaction with a C-2 participating group.
Question 2: I need to synthesize a 1,2-cis-glycoside (e.g., an α-glucoside or a β-mannoside). I'm using a non-participating group like a Benzyl (Bn) or Silyl ether at C-2, but my reaction yields a low and unpredictable mixture of α and β anomers. How can I control this?
Answer:
Achieving high 1,2-cis selectivity is one of the most significant challenges in carbohydrate synthesis precisely because you cannot rely on the robust directing effect of neighboring group participation.[2] The stereochemical outcome is dictated by a delicate balance of multiple factors, including the solvent, temperature, and the specific donor/activator system used.[3][9]
Causality and Mechanism:
With a non-participating C-2 group, the reaction proceeds through a more SN1-like mechanism involving an oxocarbenium ion intermediate.[9][10] This ion is sp2-hybridized and has a flattened half-chair conformation, allowing the acceptor to attack from either the α or β face.[9] The final α/β ratio is a result of kinetic vs. thermodynamic control and the influence of the reaction environment on the stability and reactivity of various intermediates.
Key Control Strategies & Troubleshooting:
-
Solvent Choice is Paramount: The solvent has a profound effect on the intermediates.[3][4]
-
Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These are considered "non-participating" but can promote α-selectivity. They are thought to stabilize the β-face of the oxocarbenium ion or participate in the formation of an α-linked solvent-anomer intermediate, which then undergoes an SN2-like displacement by the acceptor to give the α-product.[3]
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These are "participating" solvents that actively promote β-selectivity. The nitrile attacks the oxocarbenium ion from the α-face to form a stable β-nitrilium ion intermediate. Subsequent SN2 attack by the acceptor from the back side results in the β-glycoside.[9]
-
Halogenated Solvents (e.g., DCM, DCE): These are generally considered non-coordinating and are often used as the default, but selectivity can be poor. However, mixtures of halogenated and ethereal solvents can significantly enhance α-selectivity.[3]
-
-
Temperature Control:
-
Low Temperatures (-78 °C to -40 °C): Generally favor the kinetically controlled product. For many systems, this is the β-anomer.
-
Higher Temperatures: Can favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.
-
-
The "Halide Effect": For glycosyl halide donors, using a soluble tetraalkylammonium halide salt (e.g., TBABr for a bromide donor) can promote the formation of the α-glycoside. The halide ion promotes the in-situ anomerization of the more reactive β-halide donor to the less reactive but thermodynamically more stable α-halide. The subsequent SN2 reaction then proceeds with inversion to give the α-product.[11][12]
Data Summary: Solvent Effects on α/β Selectivity (Non-Participating C-2 Group)
| Solvent System | Predominant Product | Underlying Mechanism | Reference |
| Diethyl Ether (Et₂O) | 1,2-cis (α-gluco) | SN2 displacement of α-solvent adduct | [3] |
| Acetonitrile (MeCN) | 1,2-trans (β-gluco) | Formation of a β-nitrilium ion intermediate | [9] |
| Dichloromethane (DCM) | Mixture | Poorly directing, highly system-dependent | [3] |
| DCM / Et₂O (1:1) | 1,2-cis (α-gluco) | Synergistic effect, enhances α-selectivity | [3] |
Experimental Protocol: General Procedure for an α-Selective Glycosylation using Solvent Effects
-
Preparation: Co-evaporate the glycosyl donor (1.0 eq) and acceptor (1.2 eq) with anhydrous toluene three times and dry under high vacuum for at least 2 hours in the reaction flask.
-
Inert Atmosphere: Place the flask under a positive pressure of dry Argon or Nitrogen.
-
Solvent: Add a freshly distilled, anhydrous 1:1 mixture of Dichloromethane (DCM) and Diethyl Ether (Et₂O).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C or -60 °C) using a dry ice/acetone or cryocool bath.
-
Activation: Add the promoter (e.g., TMSOTf, 0.1 eq) dropwise. The choice of promoter is highly dependent on the leaving group of the donor (e.g., NIS/TfOH for thioglycosides).[3]
-
Monitoring: Monitor the reaction progress closely by TLC.
-
Quenching: Upon completion, quench the reaction by adding a base, such as triethylamine or pyridine.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to separate the anomers.
Section 2: Advanced Strategies and Other Influencing Factors
Question 3: I've optimized my solvent and C-2 group, but my yields are low or my selectivity is still not sufficient. What other factors can I tune?
Answer:
Beyond the C-2 group and solvent, the stereochemical outcome is a function of the entire reaction ecosystem. Fine-tuning the reactivity of the donor and acceptor, as well as reaction parameters like concentration and stoichiometry, can provide the final push toward high selectivity.[6][9]
Troubleshooting Checklist & Solutions:
-
Donor/Acceptor Reactivity Matching: The concept of "armed" vs. "disarmed" donors is crucial.
-
Armed Donors: Have electron-donating protecting groups (e.g., benzyl ethers), making them more reactive.
-
Disarmed Donors: Have electron-withdrawing protecting groups (e.g., esters), making them less reactive.[13]
-
Principle: A highly reactive ("armed") donor paired with a less reactive acceptor generally provides better stereocontrol.[3] Conversely, a very reactive acceptor can reduce selectivity by reacting too quickly.[3]
-
Action: If you have poor selectivity, try making your acceptor less nucleophilic by switching a benzyl ether protecting group to a benzoate ester at a position remote from the reacting hydroxyl group.[8]
-
-
Remote Participation: While less powerful than NGP from C-2, protecting groups at C-4 and C-6 can sometimes influence stereochemistry.[14][15]
-
Mechanism: Acyl groups at C-6 or C-4 can, in some cases, form transient cyclic intermediates with the anomeric center, shielding one face of the molecule. For example, a 4,6-O-benzylidene group can lock the pyranose ring in a rigid conformation that favors a specific attack trajectory.[16]
-
Action: Investigate the literature for protecting group patterns on your specific sugar that are known to direct stereochemistry through conformational locking or remote participation.[15][17]
-
-
Concentration and Stoichiometry Revisited: As mentioned for NGP, these factors are universally important. For reactions that may proceed through competing pathways, the kinetics can be highly dependent on the concentration of each reactant.[6]
-
Action: If you are having issues, systematically screen both the overall reaction concentration and the donor:acceptor stoichiometry. Sometimes, using a larger excess of the acceptor at high dilution can improve outcomes.
-
Workflow: Systematic Optimization of a Glycosylation Reaction
Caption: A systematic workflow for troubleshooting and optimizing glycosylation stereoselectivity.
References
-
Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate.[Link]
-
Khanam, R., Bera, S., & Mandal, P. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, PMC, NIH.[Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.[Link]
-
Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.[Link]
-
van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2017). On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed.[Link]
-
Kafle, A. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. University of North Dakota.[Link]
-
Khanam, R., & Demchenko, A. V. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.[Link]
-
van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science (RSC Publishing).[Link]
-
McKay, M. J., et al. (2021). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society.[Link]
-
Tanaka, H., & Imamura, A. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry, PMC.[Link]
-
Marié, E. R., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Refubium - Freie Universität Berlin.[Link]
-
Li, Y., et al. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)2SO/Tf2O preactivation strategy. ScienceDirect.[Link]
-
Bera, S., & Mandal, P. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers Media S.A.[Link]
-
Bera, S., & Mandal, P. K. (2021). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals.[Link]
-
Kalaitzakis, D., et al. (2023). Stereoselective oxidative O-glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Shcherbakova, A. I., et al. (2023). Approaches to stereoselective 1,1'-glycosylation. PubMed Central.[Link]
-
van der Vorm, S., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science.[Link]
-
Demchenko, A. V. (2019). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL.[Link]
-
Lemieux, R. U., et al. (1979). Halide ion catalyzed glycosidation reactions. Syntheses of .alpha.-linked disaccharides. Journal of the American Chemical Society.[Link]
-
Trant, J. F., et al. (2021). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Taylor & Francis.[Link]
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective oxidative O -glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00929G [pubs.rsc.org]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 16. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproducts in Benzyl Group Removal from Mannopyranosides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of benzyl (Bn) protecting groups from mannopyranoside derivatives. As a cornerstone of carbohydrate synthesis, the benzyl ether is prized for its stability, yet its removal can be fraught with challenges, primarily the formation of unwanted byproducts. This document is designed to provide you with the expertise and practical insights needed to navigate these complexities, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the debenzylation of mannopyranosides, organized by the most common removal methods.
Method 1: Catalytic Hydrogenolysis (e.g., H₂, Pd/C)
Catalytic hydrogenolysis is the most prevalent method for benzyl group removal due to its clean conversion, typically yielding the desired alcohol and toluene as the sole byproduct.[1][2] However, several issues can arise.
Question: My hydrogenolysis reaction is sluggish or incomplete, even after a prolonged reaction time. What's going wrong?
Answer: This is a frequent issue that can stem from several factors related to catalyst activity and reaction conditions.
-
Probable Cause 1: Catalyst Inactivation (Poisoning). The palladium catalyst is sensitive to poisoning by various functional groups or impurities. Sulfur-containing compounds (e.g., from thioglycosides) and even the product amine groups can bind to the catalyst's active sites, inhibiting its function.[3]
-
Solution 1: Catalyst Choice & Handling.
-
Use a high-quality catalyst. Not all Pd/C catalysts are created equal. Use a reputable source and consider catalysts with different properties (e.g., metal loading, support porosity).
-
Increase catalyst loading. While not always ideal, increasing the weight percentage of the catalyst can overcome minor poisoning.
-
Consider Pearlman's catalyst (Pd(OH)₂/C). This catalyst is often more robust, less prone to over-reduction, and can be more effective for stubborn debenzylations.[4]
-
Ensure rigorous purification of the starting material. Remove any trace impurities, especially sulfur-containing compounds, before the reaction.
-
-
Probable Cause 2: Poor Mass Transfer. Hydrogen gas has low solubility in many organic solvents. If the reaction mixture is not adequately agitated, the catalyst surface will not have sufficient access to both the substrate and hydrogen.
-
Solution 2: Optimize Reaction Conditions.
-
Vigorous stirring is essential to ensure proper mixing of the gas, liquid, and solid phases.
-
Choice of solvent is critical. A solvent system like THF/MeOH or EtOAc/MeOH can improve the solubility of both the starting material and hydrogen.[5]
-
Increase hydrogen pressure. Moving from a hydrogen balloon (atmospheric pressure) to a Parr shaker or autoclave (e.g., 50-100 psi) significantly increases hydrogen concentration in the solution.
-
-
Probable Cause 3: Steric Hindrance. Benzyl groups at sterically congested positions on the mannopyranoside ring can be difficult to access for the heterogeneous catalyst.
-
Solution 3: Adjust Reaction Parameters.
Question: My mass spectrometry results show a product with a mass 6 units higher than expected. What is this byproduct?
Answer: You are likely observing the saturation of the benzyl group's aromatic ring, resulting in a cyclohexylmethyl (CHM) ether instead of the free hydroxyl group. This is a common byproduct in catalytic hydrogenolysis.[7]
-
Causality: The palladium catalyst, under certain conditions, can hydrogenate the aromatic ring of the benzyl group in addition to cleaving the C-O bond. This side reaction is favored by high hydrogen pressure, extended reaction times, and highly active catalysts.[8]
-
Preventative Measures:
-
Catalyst "Tuning": A catalyst pre-treatment strategy can suppress this unwanted hydrogenation. Stirring the Pd/C catalyst in an acidic aqueous DMF mixture before use has been shown to create a more selective catalyst for hydrogenolysis over hydrogenation.[7]
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product or the benzyl group itself.
-
Additive Use: The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes suppress ring reduction by protonating the substrate and modifying the catalyst surface.[5]
-
Caption: Troubleshooting workflow for incomplete debenzylation.
Method 2: Dissolving Metal Reduction (Birch Reduction)
The Birch reduction (using an alkali metal like sodium in liquid ammonia with an alcohol) is a powerful method for cleaving benzyl ethers, especially when catalytic methods fail.[5][9] However, its powerful reducing nature can lead to distinct byproducts.
Question: After my Birch reduction, I have a complex mixture of products, and my desired product is in low yield. What happened?
Answer: The high reactivity of the Birch reduction can lead to over-reduction of the benzyl group or affect other parts of your molecule if not carefully controlled.
-
Probable Cause 1: Partial Reduction of the Aromatic Ring. The primary byproduct of Birch reduction on a benzyl ether is often not the fully cleaved product but a 1,4-cyclohexadiene derivative.[10][11] The reaction proceeds by adding electrons to the aromatic ring, and if the C-O bond cleavage is not efficient, the partially reduced ring remains.
-
Solution 1: Controlled Protonation. The alcohol (e.g., ethanol or t-butanol) in the reaction is the proton source. Its concentration and pKa influence the reaction outcome. Using a less acidic alcohol or adding it slowly can sometimes favor cleavage over simple ring reduction.
-
Probable Cause 2: Over-reduction. If other reducible functional groups are present (e.g., esters, ketones, alkynes), they will likely be reduced under Birch conditions.[12]
-
Solution 2: Strategic Application. This method is best suited for substrates that lack other easily reducible functional groups. It is not considered a "mild" deprotection method. Always analyze your substrate for compatibility before choosing this route.
Method 3: Oxidative Cleavage (e.g., DDQ)
Oxidative cleavage, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), offers an orthogonal approach to reductive methods.[4] It is particularly useful for acid-sensitive substrates.
Question: I used DDQ to remove a benzyl group from my mannopyranoside, but the reaction is either very slow or gives me a benzoylated byproduct. Why?
Answer: The success of DDQ-mediated debenzylation is highly dependent on the electronic properties of the benzyl group and its position on the pyranose ring.
-
Probable Cause 1: Unactivated Benzyl Group. Simple benzyl ethers react very slowly with DDQ.[13] This method is most efficient for electron-rich benzyl variants, such as the p-methoxybenzyl (PMB) ether, which can stabilize the intermediate cation.
-
Solution 1: Use Appropriate Substrates. Reserve DDQ for PMB or other activated benzyl ethers. For standard benzyl groups, a visible-light-mediated protocol using catalytic DDQ can be effective and offers greater functional group tolerance than reductive methods.[12][14]
-
Probable Cause 2: Formation of Benzoate Esters. The reaction mechanism involves oxidation of the benzylic C-H bond. An intermediate hemiacetal is formed, which then collapses to the desired alcohol and benzaldehyde. However, the benzaldehyde can be further oxidized to benzoic acid, which can then esterify a free hydroxyl group on the sugar, leading to a benzoate byproduct.[15]
-
Solution 2: Control Reaction Conditions.
-
Stoichiometry: Use the minimum effective amount of DDQ (typically 1.1-1.5 equivalents for PMB ethers).
-
Aqueous Conditions: The reaction is typically run in a solvent mixture like CH₂Cl₂/H₂O. The water is crucial for hydrolyzing the intermediate and preventing side reactions.
-
Monitoring: Follow the reaction closely by TLC. Upon completion, quench the reaction promptly to prevent byproduct formation.
-
-
Probable Cause 3: Regioselectivity on Mannopyranosides. Interestingly, benzyl ethers at the C4 position of mannopyranosides are cleaved significantly more easily with DDQ than those at other positions (C2, C3, C6).[13] This inherent reactivity can be exploited for selective deprotection but can also be a source of unexpected side reactions if you are targeting a different position.
-
Solution 3: Strategic Planning. Be aware of this intrinsic reactivity. If you are trying to remove a C2-Bn group in the presence of a C4-Bn group, DDQ is not a suitable reagent. Conversely, if you want to selectively unmask the C4 hydroxyl, DDQ is an excellent choice.
Caption: Simplified pathway for DDQ-mediated debenzylation.
Frequently Asked Questions (FAQs)
FAQ 1: Why is acetic acid sometimes added to Pd/C hydrogenolysis reactions?
The addition of a small amount of acid, like acetic acid, can serve two purposes. First, it can help prevent catalyst poisoning by the newly formed free amine groups in substrates that contain them.[1] Second, it can sometimes increase the rate of hydrogenolysis and suppress the unwanted side reaction of aromatic ring hydrogenation.[5] However, its use should be evaluated on a case-by-case basis, as it is not suitable for molecules containing acid-labile protecting groups (e.g., acetals, silyl ethers).
FAQ 2: How can I safely handle pyrophoric catalysts like Pd/C?
Safety is paramount. Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air.[4] Always handle the catalyst in a wet state. After the reaction, filter the catalyst through a pad of Celite®. Do not allow the filter cake to dry. The wet catalyst and Celite® should be immediately quenched by placing them in a large volume of water. Dispose of it according to your institution's hazardous waste protocols.
FAQ 3: What is the best way to purify my final product from reaction byproducts?
The polarity of the debenzylated mannopyranoside is significantly higher than the starting material and most non-polar byproducts (like toluene or benzaldehyde). This difference is the key to purification.
-
Silica Gel Chromatography: This is the most common method. The polar product will have a lower Rf value on TLC, allowing for separation from less polar impurities.[4] A gradient elution from a non-polar solvent (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is crystalline, this can be an excellent method for achieving high purity.
-
Aqueous Wash: For byproducts like benzaldehyde, an extraction with a sodium bisulfite solution can help remove it from the organic phase.
Data Summary Table
| Method | Key Reagents | Desired Byproduct | Common Undesired Byproducts | Mitigation Strategies |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Toluene | Incomplete reaction; Cyclohexylmethyl ether; Catalyst poisoning | Use fresh/high-quality catalyst; Optimize solvent, pressure, & temperature; Monitor reaction closely; Catalyst pre-treatment.[4][7] |
| Birch Reduction | Na or Li, liq. NH₃, ROH | Toluene | 1,4-Cyclohexadiene derivatives; Over-reduction of other groups | Careful control of proton source; Not suitable for complex molecules with other reducible groups.[10][11] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 2,3-dichloro-5,6-dicyanohydroquinone | Benzaldehyde; Benzoate esters; No reaction (for unactivated Bn) | Best for PMB ethers; Control stoichiometry; Ensure presence of water; Use visible light for unactivated Bn ethers.[12][13][15] |
Validated Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
This protocol is a general guideline and should be optimized for the specific substrate.
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the benzylated mannopyranoside (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture like 1:1 ethyl acetate/methanol) to a concentration of approximately 0.05-0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate) to the solution. Safety Note: Add the catalyst under an inert atmosphere (N₂ or Ar) as dry Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for simple cases, but 50 psi in a Parr apparatus is more robust).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).[16] The debenzylated product will be significantly more polar (lower Rf) than the starting material. The reaction is typically complete in 2-24 hours.
-
Work-up: Once the starting material is consumed, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Safety Note: Do not allow the catalyst on the filter paper to become dry. Quench the wet filter cake in water immediately after filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure mannopyranoside.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether with DDQ
This protocol is specific for the removal of an activated PMB group.
-
Preparation: Dissolve the PMB-protected mannopyranoside (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). The concentration is usually around 0.05 M.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 eq) to the solution at room temperature. The solution will typically turn dark green or brown.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: The reaction is usually rapid (30 minutes to a few hours). Monitor its progress by TLC. The product will be more polar, and the DDQ spot is also visible.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the reduced byproduct, DDQH₂. Purify by silica gel column chromatography to separate the desired alcohol from this byproduct.
References
- Y., S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Google Cloud.
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Durham University. Retrieved February 7, 2026, from [Link]
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions. Retrieved February 7, 2026, from [Link]
-
Crasto, C., & Jones, G. B. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024). ACS Catalysis. [Link]
-
Birch Reduction. (2014, May 1). Chem-Station International Edition. Retrieved February 7, 2026, from [Link]
-
Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. (2025). ResearchGate. [Link]
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159–169. [Link]
-
Adinolfi, M., Barone, G., Iadonisi, A., & Schiattarella, M. (2003). Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides. Chemical Communications, (10), 1224–1225. [Link]
-
Progress of N-Benzyl Removal. (n.d.). SIOC Journals. Retrieved February 7, 2026, from [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net. [Link]
-
How can one remove a benzyl group from benzylated sugar? (2014, October 18). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(1), 223-228. [Link]
-
Crawford, C., & Oscarson, S. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Le, C. M., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 203-222. [Link]
-
Kim, J. H., Yang, J., & Lee, S. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]
-
Unexpected regioselective debenzylation leading to modification of both rims of α-cyclodextrin. (2025). ResearchGate. [Link]
-
Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2026, from [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). [Link]
-
Birch Reduction of Aromatic Rings. (n.d.). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Studies on the hydrogenolysis of benzyl ethers. (2025). ResearchGate. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved February 7, 2026, from [Link]
-
Birch Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]
-
Rewcastle, G. W., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(44), 7855-7857. [Link]
-
Kay, C. W. M., et al. (2025). Enzymatic Birch reduction via hydrogen atom transfer at [4Fe-4S]-OH2 and [8Fe-9S] clusters. Nature Communications, 16(1), 1-13. [Link]
-
The Organic Chemistry Tutor. (2021, May 10). 37.05 Birch Reduction [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Birch Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Anomeric Selectivity in Benzyl α-D-mannopyranoside Synthesis
Welcome to the technical support center for the synthesis of benzyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective mannosylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high α-selectivity in your glycosylation reactions.
Introduction: The Challenge of α-Mannosylation
The synthesis of 1,2-cis-glycosides, such as benzyl α-D-mannopyranoside, is a significant challenge in carbohydrate chemistry. Mannosylations often favor the formation of the thermodynamically more stable β-anomer (1,2-trans) due to the anomeric effect and potential neighboring group participation from a C2 substituent.[1] Achieving high α-selectivity requires careful control over various reaction parameters, including the choice of protecting groups, solvent, temperature, and the nature of the glycosyl donor and acceptor.[2] This guide will provide a detailed exploration of these factors to empower you to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high α-selectivity in mannosylation reactions so difficult?
A1: Several factors contribute to the inherent difficulty of α-selective mannosylation:
-
The Anomeric Effect: This stereoelectronic effect stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C1), which corresponds to the α-anomer in mannose. However, this effect is often not strong enough to completely direct the stereochemical outcome.[1][3]
-
Neighboring Group Participation (NGP): If a participating protecting group (e.g., an acyl group) is present at the C2 position, it can attack the anomeric center to form a cyclic intermediate, which then undergoes nucleophilic attack from the β-face, leading exclusively to the 1,2-trans (β) product.[4][5]
-
Steric Hindrance: The axial substituent at C2 in mannose can sterically hinder the approach of the nucleophile from the α-face, favoring β-glycoside formation.[1]
-
Reaction Mechanism: Glycosylation reactions can proceed through a spectrum of mechanisms, from SN1 to SN2.[6][7] SN1-like pathways involving an oxocarbenium ion intermediate often lead to a mixture of anomers, with the thermodynamic product (often β) being favored. Achieving high α-selectivity often requires pushing the reaction towards an SN2-like mechanism with inversion of configuration from a β-anomeric donor or direct formation from an α-anomeric donor.
Q2: What is the most critical factor for controlling α-selectivity in the synthesis of benzyl α-D-mannopyranoside?
A2: The choice of the protecting group at the C2 position of the mannosyl donor is arguably the most critical factor.[4][6] To favor the formation of the α-anomer, a non-participating protecting group, such as a benzyl ether or an azido group, must be used.[6][7] These groups do not have a lone pair of electrons available to attack the anomeric center, thus preventing the formation of the dioxolanium ion intermediate that leads to the β-product. The C2-azido group, in particular, has been noted to be strongly α-directing.[6][7]
Q3: How does the solvent choice impact the anomeric ratio?
A3: The solvent can significantly influence the anomeric selectivity by affecting the reaction mechanism.[6]
-
Non-polar, non-coordinating solvents like dichloromethane (DCM) and toluene are often used to promote α-selectivity. These solvents do not effectively solvate charged intermediates, which can favor an SN2-like pathway.
-
Coordinating solvents like acetonitrile can sometimes promote the formation of a β-nitrilium ion intermediate, which can then lead to the α-glycoside upon nucleophilic attack. This is sometimes referred to as the "nitrile effect." However, in some cases, an "inverse-nitrile effect" has been observed with 2-deoxy donors, leading to high α-selectivity.[6] The effect of acetonitrile can be complex and substrate-dependent.[6][7]
Q4: Can temperature be used to control the anomeric outcome?
A4: Yes, temperature plays a crucial role. Lower temperatures (e.g., -78 °C to 0 °C) generally favor kinetic control, which can lead to higher selectivity. In some systems, conducting the reaction at elevated temperatures under thermodynamic control can substantially enhance the formation of the more stable α-linked product.[8] This is particularly effective when using glycosyl trichloroacetimidates as donors.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low α:β ratio (predominantly β-product) | 1. Participating C2 protecting group: An acyl group (e.g., acetyl, benzoyl) at C2 is promoting neighboring group participation. 2. Reaction conditions favor thermodynamic product: Higher temperatures or prolonged reaction times may allow for equilibration to the more stable β-anomer. 3. SN1-like mechanism: The reaction may be proceeding through a long-lived oxocarbenium ion intermediate. | 1. Switch to a non-participating C2 protecting group: Use a benzyl ether (Bn), p-methoxybenzyl ether (PMB), or an azido (N3) group.[6][7] 2. Optimize reaction temperature: Conduct the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically controlled α-product. Conversely, explore higher temperatures if the α-anomer is the thermodynamically favored product in your specific system.[8] 3. Use a less polar solvent: Switch from a polar solvent to a non-polar solvent like dichloromethane (DCM) or toluene to disfavor the formation of a solvent-separated ion pair.[9] |
| Formation of orthoester byproduct | 1. Presence of an acyl protecting group at C2: The acyl group can react with the anomeric center and the alcohol acceptor to form a stable orthoester. 2. Reaction with the solvent: In some cases, the solvent can participate in the reaction. | 1. Use a non-participating C2 protecting group. 2. Treat the crude reaction mixture with a Lewis acid: Addition of a catalytic amount of a Lewis acid like BF3·Et2O can convert the orthoester to the desired glycoside.[10] |
| Low overall yield | 1. Decomposition of the glycosyl donor: The donor may be unstable under the reaction conditions. 2. Poor reactivity of the glycosyl acceptor: Benzyl alcohol may not be sufficiently nucleophilic under the chosen conditions. 3. Suboptimal activation of the donor: The promoter or catalyst may not be effective. | 1. Screen different glycosyl donors: Trichloroacetimidates, thioglycosides, or glycosyl halides have different stabilities and reactivities. 2. Increase the concentration of the acceptor or use a more reactive derivative. 3. Optimize the promoter/catalyst system: Common promoters include trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF3·Et2O), and N-iodosuccinimide (NIS)/triflic acid. |
| Inconsistent results | 1. Moisture in the reaction: Glycosylation reactions are highly sensitive to water, which can hydrolyze the donor or the activated intermediate. 2. Variability in reagent quality: The purity of solvents, donors, and acceptors can affect the outcome. | 1. Ensure strictly anhydrous conditions: Dry all glassware thoroughly, use freshly distilled solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use high-purity reagents: Purify all starting materials before use. |
Experimental Protocols
Protocol 1: Fischer Glycosylation for Benzyl α-D-mannopyranoside
This is a classical and straightforward method, though it may not always provide the highest α-selectivity.
Materials:
-
D-mannose
-
Benzyl alcohol (anhydrous)
-
Acetyl chloride
Procedure:
-
Dissolve D-mannose (e.g., 10.0 g, 55.5 mmol) in benzyl alcohol (e.g., 80 mL).
-
Carefully add acetyl chloride (e.g., 4 mL) to the solution.
-
Heat the mixture at 50 °C for 2 hours.[11]
-
Cool the reaction to room temperature.
-
Remove the excess benzyl alcohol under high vacuum at 75 °C.[11]
-
Triturate the residue with ethyl acetate to induce precipitation.
-
Collect the solid by filtration and wash with ethyl acetate to obtain benzyl α-D-mannopyranoside as a white solid.[11]
Expected Outcome: This method typically yields the α-anomer as the major product, with yields around 80%.[11] The anomeric ratio should be determined by 1H NMR analysis of the crude product.
Protocol 2: α-Selective Mannosylation using a Trichloroacetimidate Donor
This protocol generally offers higher α-selectivity due to the nature of the trichloroacetimidate leaving group.
Step A: Synthesis of the Mannosyl Trichloroacetimidate Donor
-
Prepare the per-O-benzylated mannose with a free anomeric hydroxyl group.
-
Dissolve the mannosyl hemiacetal in anhydrous dichloromethane (DCM).
-
Add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU or K2CO3).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Purify the resulting trichloroacetimidate donor by column chromatography.
Step B: Glycosylation
-
Dissolve the mannosyl trichloroacetimidate donor and benzyl alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF3·Et2O) dropwise.
-
Stir the reaction at low temperature, monitoring its progress by TLC.
-
Quench the reaction with a base (e.g., triethylamine or pyridine).
-
Warm the mixture to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the benzyl α-D-mannopyranoside.
Visualizing the Path to α-Selectivity
Mechanism of α-Selective Mannosylation
Caption: Favoring SN2-like pathways is key for high α-selectivity.
Troubleshooting Workflow for Low α-Selectivity
Caption: A decision tree for troubleshooting poor α-selectivity.
References
- The synthesis of d-C-mannopyranosides. Comptes Rendus de l'Académie des Sciences.
- BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis. ChemicalBook.
- Anomeric Selectivity of Glycosylations through a Machine Learning Lens.
- Selectivity of 1-O-Propargyl-d-Mannose Prepar
- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI.
- A versatile approach to the synthesis of mannosamine glycosides. RSC Publishing.
- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science (RSC Publishing).
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. PMC.
- Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimid
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Stereoselective β-Mannosylation by Neighboring-Group Particip
- Mechanistic pathways to account for the selectivity in glycosylations of benzylidene mannose donors.
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of d-C-mannopyranosides [comptes-rendus.academie-sciences.fr]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Benzyl vs. Methyl Alpha-D-Mannopyranoside: A Strategic Guide for Lectin Binding Assays
Topic: Benzyl alpha-D-mannopyranoside vs. methyl alpha-D-mannopyranoside in lectin binding Content Type: Publish Comparison Guide
Executive Summary
In the development of glycomimetics and lectin-based diagnostic tools, the choice between Benzyl
-
Select Benzyl
-D-mannopyranoside when targeting bacterial adhesins like FimH (uropathogenic E. coli), where the aromatic aglycone engages in critical - stacking interactions, enhancing affinity by orders of magnitude (nM vs. M). -
Select Methyl
-D-mannopyranoside as the cost-effective, standard reference for plant lectins like Concanavalin A (ConA) , where the binding pocket is shallow, and hydrophobic enhancement is negligible.
Mechanistic Comparison: The "Tyrosine Gate" Effect
The divergence in performance between these two glycosides stems from the structural architecture of the lectin carbohydrate-recognition domain (CRD).
FimH (Bacterial Adhesin)
FimH possesses a specialized hydrophobic subsite known as the "Tyrosine Gate" , formed by residues Tyr48 and Tyr137 .
-
Me-Man: The methyl group is too small to reach this gate, resulting in weak, entropy-driven binding.
-
Bn-Man: The benzyl ring aligns perfectly with the tyrosine residues, creating a "hydrophobic sandwich." This
- stacking drastically reduces the dissociation rate ( ), driving affinity into the nanomolar range.
Concanavalin A (Plant Lectin)
ConA features a shallow, solvent-exposed binding site designed primarily for the mannose hydroxyls (C3, C4, and C6).
-
Me-Man & Bn-Man: Both ligands bind with comparable affinity because ConA lacks a defined hydrophobic pocket to accommodate the benzyl ring. The aromatic group projects into the bulk solvent, providing no significant thermodynamic advantage.
Visualizing the Interaction Logic
Figure 1: Decision logic for ligand selection based on lectin structural features.
Quantitative Performance Data
The following table synthesizes experimental affinity data (
| Parameter | Methyl | Benzyl | Performance Delta |
| FimH Affinity ( | 2,000 – 100,000 nM (Weak) | 10 – 20 nM (High) | ~100-1000x Improvement |
| ConA Affinity ( | 60 – 130 | ~50 – 100 | Negligible Difference |
| Thermodynamics ( | Driven by H-bonds (Mannose core) | Enthalpy enhanced by | Significant |
| Solubility | Very High (>1 M in water) | Moderate (requires DMSO/MeOH for stocks) | Me-Man is easier to handle |
| Cost (Research Grade) | Low (~$10/g) | Moderate-High (~$200/g) | Me-Man is standard for HTS |
Critical Insight: For FimH, replacing the methyl group with a benzyl (or biphenyl) group transforms a weak inhibitor into a potent drug candidate. For ConA, it merely adds cost.
Experimental Protocols
To validate these differences in your own lab, use the following protocols.
Protocol A: Isothermal Titration Calorimetry (ITC)
Best for: Determining thermodynamic parameters (
-
Preparation:
-
Dialyze Lectin (FimH or ConA) into HEPES buffer (20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Dissolve Ligand (Me-Man or Bn-Man) in the exact final dialysis buffer to prevent heat of dilution artifacts.
-
Note: For Bn-Man, ensure concentration does not exceed solubility limit; add 1-2% DMSO if necessary, matching the protein buffer exactly.
-
-
Titration Setup:
-
Cell: Protein at 20–50
M. -
Syringe: Ligand at 10–20x protein concentration (e.g., 500
M).
-
-
Execution:
-
Perform 20 injections of 2
L each at 25°C. -
Spacing: 180 seconds between injections to allow thermal equilibrium.
-
-
Analysis:
-
Fit data to a One-Set-of-Sites model.
-
Expectation: FimH + Bn-Man will show a steep sigmoidal curve (tight binding). FimH + Me-Man will show a shallow curve (weak binding), requiring high ligand concentrations to reach saturation.
-
Protocol B: Hemagglutination Inhibition (HAI) Assay
Best for: Rapid, functional screening of relative potency.
-
Components:
-
Guinea pig erythrocytes (for FimH/Type 1 pili) or Rabbit erythrocytes (for ConA).
-
Lectin solution (4x Minimum Agglutination Concentration).
-
Ligand serial dilutions in PBS.
-
-
Workflow:
-
Add 25
L of ligand dilution to V-bottom 96-well plate. -
Add 25
L of lectin; incubate 30 min at RT. -
Add 50
L of 1% erythrocyte suspension. -
Incubate 1 hour at 4°C (ConA) or RT (FimH).
-
-
Readout:
-
Button: Inhibition (Ligand bound to lectin).
-
Mat/Shield: Agglutination (Lectin bound to blood).
-
Result: The Minimum Inhibitory Concentration (MIC) for Bn-Man against FimH should be orders of magnitude lower than Me-Man.
-
Application Scenarios
Scenario 1: Screening for Anti-Adhesive Drugs (UTI Therapy)
-
Target: FimH.
-
Choice: Benzyl-Man (or Biphenyl-Man).
-
Reasoning: You are mimicking the high-affinity interaction required to detach bacteria from the bladder wall. Me-Man is too weak to serve as a positive control for high-affinity antagonists.
Scenario 2: Eluting Glycoproteins from Affinity Columns
-
Target: ConA-Sepharose.
-
Choice: Methyl-Man.
-
Reasoning: You need a high concentration (0.1 - 0.5 M) to competitively displace glycoproteins. Bn-Man has limited solubility at these concentrations and offers no affinity benefit, making Me-Man the only logical choice.
Scenario 3: Crystallography Co-crystallization
-
Target: New Lectin (Unknown specificity).
-
Choice: Start with Me-Man.
-
Reasoning: Its high solubility and small size minimize crystal packing interference. Use Bn-Man only if the structure reveals a hydrophobic pocket near the binding site.
References
-
Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. Link
-
Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH-oligomannose-3 complex." PLoS ONE. Link
-
Loris, R., et al. (1996). "A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside reveals two binding modes." Journal of Biological Chemistry. Link
-
Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry. Link
-
Dam, T.K., & Brewer, C.F. (2002). "Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry." Chemical Reviews. Link
Comparing the inhibitory activity of Benzyl alpha-D-mannopyranoside analogs
Comparative Guide: Inhibitory Activity of Benzyl -D-Mannopyranoside Analogs[1]
Mechanistic Basis: The Tyrosine Gate[1][2]
To understand the superior performance of benzyl analogs, one must analyze the FimH Carbohydrate Recognition Domain (CRD). The native ligand, D-mannose, binds via a network of hydrogen bonds. However, high-affinity antagonism is achieved only by engaging the Tyrosine Gate —a hydrophobic ridge formed by residues Tyr48 and Tyr137 (and supported by Ile52) at the entrance of the binding pocket.
Mechanism of Action[1][3]
-
Methyl
-D-Mannoside: Buried deep in the pocket; interacts only with the polar core. No interaction with the Tyrosine Gate. -
Benzyl
-D-Mannoside: The mannose moiety binds the polar core, while the aglycone (benzyl ring) exits the pocket to engage in - stacking interactions with Tyr48 and Tyr137. -
Substituted Analogs: Electron-withdrawing groups (e.g.,
-NO ) or extended aromatic systems (e.g., biphenyls) optimize this stacking geometry and electrostatic complementarity.
Visualization: FimH Ligand Interaction Pathway
Figure 1: Dual-mode binding mechanism of Benzyl mannosides. The glycone anchors the molecule, while the aglycone leverages the Tyrosine Gate for high affinity.
Comparative Analysis of Analogs
The following data summarizes the Relative Inhibitory Potency (RIP) of key analogs. RIP is calculated relative to Methyl
Table 1: Inhibitory Potency against E. coli (Type 1 Pili)[5]
| Analog Class | Compound Structure | RIP (Approx.)* | Mechanism of Enhancement |
| Reference | Methyl | 1 | Baseline polar interactions only. |
| First Gen | Benzyl | ~8 - 15 | Hydrophobic interaction with Tyr48. |
| Substituted | ~70 - 100 | Electronic optimization of | |
| Optimized | ~700 | Ortho-chloro substituent locks conformation for optimal fit. | |
| Extended | Biphenyl | >1,000 | Extended aromatic reach engages secondary hydrophobic regions. |
| Stabilized | C-linked Benzyl derivatives | Variable** | Hydrolytic stability (resistant to mannosidases); potency depends on linker stereochemistry. |
*Note: RIP values are derived from Hemagglutination Inhibition (HAI) titers.[3] Absolute values vary by bacterial strain (e.g., UTI89 vs. CFT073) and blood source. **C-linked analogs often show lower potency than O-linked counterparts unless the linker stereochemistry (R-isomer) mimics the glycosidic oxygen lone pairs.
Key Findings
-
The "Ortho" Effect: Introducing a substituent (Cl, Me) at the ortho position of the phenyl ring restricts rotation around the glycosidic bond. This "pre-organizes" the molecule into the bioactive conformation required to fit the Tyrosine Gate, significantly reducing the entropic penalty of binding.
-
Electronic Effects: Electron-withdrawing groups (EWG) like Nitro (
) on the phenyl ring generally enhance binding affinity compared to electron-donating groups, likely due to altered electrostatic potentials interacting with the tyrosine residues.
Experimental Protocol: Hemagglutination Inhibition (HAI)[4][6][7][8][9][10]
The HAI assay is the functional gold standard for evaluating FimH antagonists. It measures the compound's ability to prevent E. coli from cross-linking Red Blood Cells (RBCs).
Safety Note: Handle all bacterial cultures and blood products under Biosafety Level 2 (BSL-2) conditions.
Materials
-
Bacteria: E. coli strain (e.g., UTI89) grown statically in LB media for 48h (static growth promotes piliation).
-
RBCs: Guinea Pig erythrocytes (preferred for FimH specificity) washed in PBS.
-
Plate: 96-well V-bottom microtiter plate.
Workflow Diagram
Figure 2: Step-by-step HAI workflow. Critical timing at Step 3 ensures equilibrium binding.
Step-by-Step Methodology
-
Preparation:
-
Wash Guinea Pig RBCs 3x in PBS; resuspend to 1% (v/v).
-
Adjust bacterial OD
to ~1.0.
-
-
Dilution:
-
Add 25
L of PBS to wells 2–12 of a V-bottom plate. -
Add 50
L of the test inhibitor (e.g., Benzyl mannoside, 10 mM stock) to well 1. -
Perform 2-fold serial dilutions from well 1 to 11. Discard 25
L from well 11. Well 12 is the PBS control (0% inhibition).
-
-
Incubation:
-
Add 25
L of bacterial suspension to all wells. -
Incubate at Room Temperature (RT) for 30 minutes. Rationale: This allows the inhibitor to saturate FimH binding sites before competing with RBCs.
-
-
Readout:
-
Add 25
L of 1% RBC suspension to all wells. -
Incubate at 4°C for 1–2 hours (or until controls settle).
-
-
Interpretation:
-
Button (Pellet): Inhibition.[4][5][6][7][8][9][10][11] The RBCs settled to the bottom because bacteria could not cross-link them.
-
Shield (Mat): Agglutination.[2][12][3][6][7][13][9] Bacteria cross-linked the RBCs, preventing settling.
-
Titer: The lowest concentration of inhibitor that produces a "Button."
-
Strategic Recommendations
-
For Initial Screening: Use Benzyl
-D-mannoside . It is commercially available, cost-effective, and provides a clear "yes/no" signal for FimH binding without the synthesis complexity of biphenyls. -
For High-Potency Leads: Transition to Biphenyl or Indolyl mannosides. These are necessary if you aim to compete with nanomolar affinities required for in vivo anti-adhesion therapy.
-
For In Vivo Studies: Consider C-linked analogs (e.g., C-benzyl mannosides). While slightly less potent than O-linked counterparts, they are immune to cleavage by host mannosidases, significantly improving pharmacokinetic half-life.
References
-
Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology.
-
Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry.
-
Sperling, O., et al. (2006).[2] "Evaluation of the interaction of Escherichia coli FimH with mono- and polyvalent mannosides." Organic & Biomolecular Chemistry.
-
Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH-oligomannose-3 complex." PLoS ONE.
-
Klein, T., et al. (2010). "FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation." Journal of Medicinal Chemistry.
Sources
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. science.vla.gov.uk [science.vla.gov.uk]
- 7. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero of Glycosidase Assays: A Guide to Using Benzyl α-D-Mannopyranoside as a Negative Control
In the intricate world of enzyme kinetics and drug discovery, the validity of an experiment often hinges on the quality of its controls. For researchers investigating α-mannosidases, a class of enzymes crucial in glycoprotein processing and implicated in diseases like cancer and lysosomal storage disorders, the choice of a reliable negative control is paramount. This guide provides an in-depth technical comparison of Benzyl α-D-mannopyranoside as a negative control in α-mannosidase assays, offering experimental insights and protocols for its effective implementation.
The Critical Role of Negative Controls in Enzyme Assays
Before delving into the specifics of Benzyl α-D-mannopyranoside, it is essential to understand the foundational role of a negative control. An ideal negative control should be structurally similar to the enzyme's substrate but should not be acted upon by the enzyme. Its purpose is to establish a baseline, demonstrating that the observed enzymatic activity is indeed a result of the specific substrate being cleaved and not due to artifacts such as substrate instability, non-specific binding, or the presence of contaminating enzymes in the sample.
Biochemical Rationale: Why Benzyl α-D-Mannopyranoside?
Benzyl α-D-mannopyranoside is an excellent candidate for a negative control in α-mannosidase assays due to its unique structural properties. It possesses the α-D-mannopyranoside moiety, the very sugar unit recognized by α-mannosidases. However, the anomeric carbon is linked to a bulky benzyl group. This benzyl group sterically hinders the molecule from fitting correctly into the active site of the α-mannosidase enzyme, preventing the catalytic machinery from cleaving the glycosidic bond.
In essence, Benzyl α-D-mannopyranoside mimics the substrate enough to be a relevant control but is designed to be non-reactive. This allows researchers to confidently attribute any signal generated in the presence of the actual substrate to specific enzymatic activity.
Caption: Molecular structures of a typical α-mannosidase substrate and Benzyl α-D-mannopyranoside.
Comparative Analysis: Benchmarking Against Other Controls
To appreciate the value of Benzyl α-D-mannopyranoside, it's useful to compare it with other potential controls in an α-mannosidase assay.
| Control Type | Example | Purpose | Expected Result | Advantages | Limitations |
| Substrate (Positive Control) | p-Nitrophenyl α-D-mannopyranoside | To confirm enzyme activity and establish a maximum signal. | High signal (e.g., intense color development) | Confirms assay components are working. | Not a control for non-specific activity. |
| Negative Control | Benzyl α-D-mannopyranoside | To ensure the signal is specific to substrate cleavage. | No or minimal signal (comparable to "no enzyme" control). | Structurally similar to the substrate, providing a stringent test of specificity. | May not be available in all labs. |
| Inhibitor (Positive Inhibition Control) | Swainsonine | To confirm that the observed activity can be specifically inhibited. | Significantly reduced signal compared to the substrate-only reaction. | Confirms the activity is from the target enzyme class.[1] | Does not control for non-specific substrate degradation. |
| No Enzyme Control | Assay buffer + Substrate | To measure the rate of non-enzymatic substrate degradation. | No or minimal signal. | Simple to prepare. | Does not account for potential interactions between the sample matrix and the substrate. |
| Denatured Enzyme Control | Heat-inactivated enzyme + Substrate | To ensure that the observed activity is from a properly folded, active enzyme. | No or minimal signal. | Accounts for any non-catalytic interactions of the enzyme protein. | Denaturation must be complete. |
This table presents expected outcomes and is for illustrative purposes.
From this comparison, it is clear that while each control has its place, Benzyl α-D-mannopyranoside offers a unique advantage in its ability to probe the specificity of the enzyme's active site.
Experimental Validation: A Step-by-Step Protocol
The following protocol outlines a typical colorimetric α-mannosidase assay using p-nitrophenyl-α-D-mannopyranoside as the substrate and incorporating Benzyl α-D-mannopyranoside as a negative control.
Materials
-
α-Mannosidase enzyme (e.g., from Jack Bean)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Substrate Stock Solution: 10 mM p-nitrophenyl-α-D-mannopyranoside in assay buffer
-
Negative Control Stock Solution: 10 mM Benzyl α-D-mannopyranoside in assay buffer
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: General workflow for the α-mannosidase assay.
Procedure
-
Prepare the 96-well plate:
-
Blank wells: 100 µL of Assay Buffer.
-
Substrate wells (Positive Control): 50 µL of Substrate Stock Solution + 50 µL of Assay Buffer.
-
Negative Control wells: 50 µL of Negative Control Stock Solution + 50 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add 50 µL of a working solution of α-mannosidase to each well (except the blank wells, to which 50 µL of Assay Buffer is added).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration and activity.
-
Stop the reaction: Add 100 µL of Stop Solution to all wells. The solution in the substrate wells should turn yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Analyze the data: Subtract the absorbance of the blank from all other readings.
Interpreting the Data: What to Expect
A successful assay will yield a high absorbance reading in the wells containing the p-nitrophenyl-α-D-mannopyranoside substrate, indicating robust enzyme activity. Conversely, the wells containing Benzyl α-D-mannopyranoside should show absorbance values close to the blank, confirming that the enzyme is not acting on this compound. This demonstrates the specificity of the assay.
Caption: Logical flow of controls in an α-mannosidase assay.
Conclusion
In the pursuit of accurate and reproducible enzymatic data, the importance of appropriate controls cannot be overstated. Benzyl α-D-mannopyranoside serves as a robust and reliable negative control for α-mannosidase assays. Its structural similarity to the natural substrate provides a rigorous test of enzyme specificity, ensuring that the observed activity is a true reflection of the enzyme's function. By incorporating Benzyl α-D-mannopyranoside into their experimental design, researchers can enhance the trustworthiness and scientific integrity of their findings, paving the way for more significant discoveries in the field of glycobiology and drug development.
References
-
Greenwood Genetic Center. Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis. [Link]
-
de Magalhães, T. S. P., et al. (2021). α-mannosidosis diagnosis in Brazilian patients with MPS-like symptoms. Orphanet Journal of Rare Diseases, 16(1), 1-9. [Link]
-
Food Research. (2021). Comparison of α-amylase, α-glucosidase and lipase inhibitory activity of different types of vinegar. [Link]
-
Mayo Clinic Laboratories. MANN - Overview: Alpha-Mannosidase, Leukocytes. [Link]
-
García-Pérez, A. P., et al. (2021). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. ACS omega, 6(16), 10839-10847. [Link]
-
de la Fuente, E., et al. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 277(2), 435-442. [Link]
-
Kóňa, J., et al. (2018). N-Benzyl substitution of polyhydroxypyrrolidines-the way to selective inhibitors of Golgi α-mannosidase II. Chemistry–A European Journal, 24(10), 2419-2423. [Link]
-
Thai Journal of Online Education. Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. [Link]
-
MDPI. Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. [Link]
-
Cenci, di Bello, I., et al. (1992). Substrate specificity of human liver neutral alpha-mannosidase. Biochemical Journal, 285(Pt 3), 945. [Link]
-
Portland Press. The substrate-specificity of human lysosomal α-d-mannosidase in relation to genetic α-mannosidosis. [Link]
-
ResearchGate. N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. [Link]
-
Haddon, J. E., et al. (1992). Substrate specificity of human liver neutral alpha-mannosidase. Biochemical Journal, 285(3), 945-953. [Link]
-
PubChem. Benzyl Alpha-D-Mannopyranoside. [Link]
-
ResearchGate. What is used as a negative control for alpha-glucosidase and alpha-amylase inhibition assays?. [Link]
-
Wikipedia. α-Mannosidase. [Link]
-
MDPI. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. [Link]
-
Goossens, K., et al. (2014). An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method. The Journal of Sexual Medicine, 11(1), 214-221. [Link]
Sources
The Potential of Mannoside Derivatives in Influenza Therapy: A Comparative Analysis of Benzyl α-D-mannopyranoside Analogs
The relentless evolution of influenza viruses and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. Among the promising avenues of research, glycomimetics that interfere with the viral entry and replication cycle are gaining significant attention. This guide provides a comparative analysis of the efficacy of benzyl α-D-mannopyranoside derivatives and related mannoside compounds against the influenza virus, grounded in available experimental data and mechanistic insights. While direct, comprehensive studies on benzyl α-D-mannopyranoside derivatives are emerging, this guide synthesizes findings from closely related analogs to build a cogent case for their potential and to provide a framework for future research.
The Rationale for Targeting Influenza with Mannoside Derivatives
Influenza viruses, both A and B types, are enveloped viruses whose life cycle is critically dependent on interactions between viral surface glycoproteins and host cell receptors.[1] The viral hemagglutinin (HA) protein binds to sialic acid residues on the host cell surface to initiate entry. Mannose, a C-2 epimer of glucose, is a key component of the high-mannose N-glycans present on viral glycoproteins like HA.[2] This makes mannose-based molecules attractive candidates for antiviral development, as they can potentially mimic these glycans and interfere with viral attachment and entry.
The core hypothesis is that mannoside derivatives, such as those based on a benzyl α-D-mannopyranoside scaffold, can act as competitive inhibitors of HA, preventing the virus from binding to host cells. This guide will delve into the experimental evidence supporting this hypothesis by examining related mannoside structures.
Comparative Efficacy of Mannoside Derivatives
Direct experimental data on the anti-influenza activity of a wide range of benzyl α-D-mannopyranoside derivatives is limited in publicly accessible literature. However, studies on analogous structures, such as cinnamoyl- and triazole-substituted mannopyranosides, provide valuable insights into the potential of this class of compounds.
Cinnamoyl-Substituted Mannopyranosides
A study investigating methyl 6-O-cinnamoyl-α-D-mannopyranoside derivatives revealed their potential as anti-influenza agents through molecular docking studies against the H5N1 influenza A virus.[1] While in-vitro antiviral efficacy data (EC50) was not provided, the study did assess cytotoxicity, which is a critical parameter for any potential therapeutic.
Table 1: Cytotoxicity of Cinnamoyl-Substituted Mannopyranoside Derivatives [1]
| Compound | Derivative | Cytotoxicity (Death Rate %) |
| 2 | Methyl 6-O-cinnamoyl-α-d-mannopyranoside | 27.07% |
| 4 | Methyl 2,3,4-tri-O-benzoyl-6-O-cinnamoyl-α-d-mannopyranoside | 36.10% |
| 6 | Methyl 2,3,4-tri-O-p-toluoyl-6-O-cinnamoyl-α-d-mannopyranoside | 37.03% |
Data from in-vitro cytotoxicity assays.
These findings suggest that while benzoyl and toluoyl substitutions increase toxicity, the core mannopyranoside structure with a cinnamoyl group has a relatively lower cytotoxic profile, making it a more promising backbone for further development.[1]
Triazole-Substituted Mannose Conjugates
Research into triazole-conjugated mannose derivatives has provided direct evidence of their ability to inhibit influenza virus hemagglutination.[3] The hemagglutination inhibition (HAI) assay is a standard method to quantify the ability of a compound to prevent influenza virus from agglutinating red blood cells, a process mediated by the HA protein.
Table 2: Hemagglutination Inhibition Activity of Triazole-Mannose Conjugates [3]
| Compound Family | Linker Structure | Key Derivative | HAI Titer (µM) |
| A | 3-carbon linker between mannose and triazole | 7a | 8 |
| B | Methyl-triazolyl moiety | - | Lower activity (3-5 fold less than Family A) |
Data from a hemagglutination inhibition assay. A lower HAI titer indicates higher inhibitory activity.
The study demonstrated that the length and nature of the linker between the mannose residue and the triazole moiety significantly impact the inhibitory activity. A 3-carbon linker (Family A) resulted in a 3-5 fold enhancement in activity compared to a shorter methyl-triazolyl linker (Family B).[3] The most potent compound, 7a , exhibited an HAI titer of 8 µM, indicating a strong potential to interfere with viral attachment.[3]
Proposed Mechanism of Action: Hemagglutinin Inhibition
The primary mechanism by which mannoside derivatives are thought to exert their anti-influenza activity is through the inhibition of the viral hemagglutinin (HA) protein. By binding to HA, these compounds can block its interaction with sialic acid receptors on host cells, thus preventing the first step of viral infection.
Caption: Proposed mechanism of action for mannoside derivatives against influenza virus.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the efficacy of antiviral compounds.
Cytotoxicity Assay (MTT Method)
This assay determines the concentration of the test compound that is toxic to the host cells (CC50).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) at a density of 2 x 10^4 cells per well.[4] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Dilution: Prepare serial two-fold dilutions of the benzyl α-D-mannopyranoside derivatives in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Lysis and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4] Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control to determine the CC50 value.
Antiviral Activity Assay (CPE Inhibition Assay)
This assay measures the ability of the compound to inhibit the cytopathic effect (CPE) of the virus (EC50).
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.[4]
-
Infection and Treatment: Remove the culture medium and infect the cells with the influenza virus at a specific multiplicity of infection (MOI). Concurrently, add the serially diluted mannoside derivatives to the wells.[4]
-
Controls: Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).
-
Incubation: Incubate the plate for 72 hours at 37°C and observe for CPE.[4]
-
Quantification: Use the MTT method as described above to quantify cell viability.
-
Data Analysis: Calculate the percentage of virus inhibition for each compound concentration to determine the EC50 value.
Caption: Workflow for determining the cytotoxicity and antiviral efficacy of mannoside derivatives.
Comparison with Existing Antivirals
Currently, two main classes of antiviral drugs are used for influenza treatment: neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and M2 ion channel blockers (adamantanes).[7] The emergence of resistance to both classes underscores the need for new drugs with different mechanisms of action.
Mannoside derivatives that target hemagglutinin offer a distinct advantage. By inhibiting viral entry, they act at an earlier stage of the viral life cycle compared to neuraminidase inhibitors, which block the release of new virions from infected cells. This different mode of action suggests that mannoside derivatives could be effective against strains resistant to current drugs and could potentially be used in combination therapies.
Conclusion and Future Directions
The available evidence, primarily from studies on cinnamoyl- and triazole-substituted mannosides, strongly suggests that mannose-based derivatives are a promising class of anti-influenza agents. Their proposed mechanism of inhibiting viral entry via hemagglutinin binding presents a valuable alternative to existing antiviral strategies.
Future research should focus on synthesizing and screening a broader library of benzyl α-D-mannopyranoside derivatives to establish a clear structure-activity relationship. Comprehensive in-vitro studies to determine EC50 and CC50 values against a panel of clinically relevant influenza strains, including resistant variants, are crucial. Furthermore, detailed mechanistic studies are needed to confirm hemagglutinin as the primary target and to elucidate the precise binding interactions. The insights gained from such research will be instrumental in advancing this promising class of compounds towards clinical development.
References
-
Antiviral Activity of Berbamine Against Influenza A Virus Infection. (2025). National Center for Biotechnology Information. [Link]
-
Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. (n.d.). PubMed Central. [Link]
-
Antiviral agents active against influenza A viruses. (n.d.). PubMed Central. [Link]
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io. [Link]
-
Discovery of Dihydro-Alkyloxy-Benzyl- Oxopyrimidines as Promising Anti-Influenza Virus Agents. (n.d.). Lirias. [Link]
-
Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. (2025). PubMed Central. [Link]
-
Antiviral activity of navy bean (Phaseolus vulgaris) extract against influenza A virus via haemagglutinin interaction and interferon pathway modulation. (n.d.). Royal Society of Chemistry. [Link]
-
Hemagglutination Inhibition (HI) Assay to Quantify Influenza Antibodies. (2022). YouTube. [Link]
-
IC50 values for the inhibition of viral influenza A (H1N1)... (n.d.). ResearchGate. [Link]
-
CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Benzyl Alpha-D-Mannopyranoside. (n.d.). PubChem. [Link]
-
Mannosylated hemagglutinin peptides bind cyanovirin-N independent of disulfide-bonds in complementary binding sites. (2020). PubMed Central. [Link]
-
Influenza - Neuraminidase Inhibition Test. (n.d.). GOV.UK. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). PubMed Central. [Link]
-
Synthesis and hemagglutination inhibitory properties of mannose-tipped ligands: The effect of terminal phenyl groups and the linker between the mannose residue and the triazole moiety. (2022). PubMed. [Link]
-
Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). PubMed Central. [Link]
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. [Link]
-
Effective Inhibitors of Hemagglutination by Influenza Virus Synthesized from Polymers Having Active Ester Groups. Insight into Mechanism of Inhibition. (n.d.). ACS Publications. [Link]
-
3.6. Bioactivity Assays. (n.d.). Bio-protocol. [Link]
-
An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. (n.d.). JoVE. [Link]
-
Benzyl alpha-D-glucopyranoside. (n.d.). PubChem. [Link]
-
ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. (2022). YouTube. [Link]
-
A Modified Novel Validated High-Throughput Hemagglutinin Inhibition Assay Using Recombinant Virus-like Particles and Human Red Blood Cells for the Objective Evaluation of Recombinant Hemagglutinin Nanoparticle Seasonal Influenza Vaccine. (n.d.). MDPI. [Link]
Sources
- 1. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannosylated hemagglutinin peptides bind cyanovirin-N independent of disulfide-bonds in complementary binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and hemagglutination inhibitory properties of mannose-tipped ligands: The effect of terminal phenyl groups and the linker between the mannose residue and the triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzyl α-D-Mannopyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Among the vast array of molecular scaffolds, carbohydrate derivatives have emerged as promising candidates due to their inherent biocompatibility and diverse biological roles. This guide provides a comprehensive comparison of benzyl α-D-mannopyranoside derivatives, focusing on their structure-activity relationships (SAR) as FimH antagonists for combating bacterial infections, as well as their potential as anticancer and antimicrobial agents. Drawing upon experimental data from authoritative sources, we delve into the nuances of how subtle structural modifications can profoundly impact biological activity.
The Significance of the Benzyl α-D-Mannopyranoside Scaffold
Benzyl α-D-mannopyranoside serves as a foundational structure in the design of various bioactive compounds. The mannose moiety provides a crucial recognition element for various biological targets, most notably the FimH adhesin of uropathogenic Escherichia coli (UPEC), a key player in urinary tract infections (UTIs). The benzyl group, acting as an aglycone, offers a versatile platform for synthetic modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the SAR of this scaffold is critical for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of benzyl α-D-mannopyranoside derivatives are intricately linked to their molecular architecture. Here, we compare their performance as FimH antagonists, anticancer agents, and antimicrobial compounds, supported by experimental data.
FimH Antagonism: A Targeted Anti-Adhesion Strategy
The primary and most extensively studied application of benzyl α-D-mannopyranoside derivatives is in the prevention of bacterial adhesion. FimH, a lectin on the surface of UPEC, binds to mannosylated proteins on the surface of bladder epithelial cells, initiating infection. Benzyl α-D-mannopyranoside and its derivatives act as competitive inhibitors of FimH, preventing this initial attachment.[1][2][3]
The potency of these derivatives as FimH antagonists is highly dependent on the nature and position of substituents on the benzyl ring. Generally, hydrophobic substituents are favored, as they can engage in additional interactions with a hydrophobic pocket near the mannose-binding site of FimH, often referred to as the "tyrosine gate."[4]
Table 1: Structure-Activity Relationship of Benzyl α-D-Mannopyranoside Derivatives as FimH Antagonists
| Compound | Substituent on Benzyl Ring | IC50 (nM) for FimH Inhibition | Reference |
| 1 | Unsubstituted | ~60,000 | [1] |
| 2 | 4-Chloro | 370 | [5] |
| 3 | 4-Bromo | 250 | [5] |
| 4 | 4-Trifluoromethyl | 150 | [5] |
| 5 | 3,4-Dichloro | 100 | [5] |
| 6 | 4-Phenyl | 50 | [6] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
The data clearly indicates that the introduction of hydrophobic and electron-withdrawing groups at the para-position of the benzyl ring significantly enhances FimH inhibitory activity. The progressive increase in potency from chloro to bromo to trifluoromethyl substituents highlights the importance of hydrophobicity and electronic effects. A biphenyl group at the 4-position leads to a substantial increase in potency, underscoring the benefit of extending hydrophobic interactions within the FimH binding site.
Figure 1: Key structural elements of benzyl α-D-mannopyranoside derivatives influencing FimH binding.
Anticancer Activity: A Promising Frontier
While less explored than their anti-adhesion properties, benzyl glycoside derivatives have demonstrated potential as anticancer agents. The mechanism of action is not as clearly defined as for FimH antagonism but is thought to involve the induction of apoptosis and cell cycle arrest.[7][8] The cytotoxic effects appear to be influenced by the nature of the sugar moiety and the substituents on the benzyl group.
Table 2: Anticancer Activity of Benzyl Glycoside Derivatives
| Compound | Glycoside | Cell Line | IC50 (µM) | Reference |
| 7 | Benzyl α-D-glucopyranoside | HCT-116 (Colon) | >200 | [9] |
| 8 | Benzyl α-D-glucopyranoside with triazole linker and 4-nitrobenzyl | HCT-116 (Colon) | 2.88 | [9] |
| 9 | 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 | [7] |
| 10 | Benzyl bromide derivative | MCF-7 (Breast) | ~10 | [10] |
The data suggests that the anticancer activity of benzyl glycosides can be significantly enhanced through structural modifications. For instance, the introduction of a triazole linker and a nitrobenzyl group dramatically increases the cytotoxicity of a benzyl glucopyranoside derivative against colon cancer cells.[9] It is important to note that the sugar moiety also plays a crucial role, and the SAR for anticancer activity may differ from that of FimH antagonism.
Figure 2: Proposed general mechanism of anticancer activity of benzyl glycoside derivatives.
Antimicrobial Activity: Beyond Anti-Adhesion
In addition to preventing bacterial adhesion, some benzyl glycoside derivatives exhibit direct antimicrobial activity. This dual functionality is highly desirable in the development of new anti-infective agents. The antimicrobial spectrum and potency are influenced by the lipophilicity and electronic properties of the substituents on the benzyl ring and modifications to the mannose core.
Table 3: Antimicrobial Activity of Benzyl Glycoside Derivatives
| Compound | Substituent/Modification | Organism | MIC (µg/mL) | Reference |
| 11 | Benzyl α-L-rhamnopyranoside with 4-O-lauroyl | S. aureus | >100 | [11] |
| 12 | Benzyl α-L-rhamnopyranoside with 2,3-di-O-acetyl, 4-O-lauroyl | C. albicans | 12.5 | [11] |
| 13 | Benzyl bromide derivative | S. aureus | 1000 | [12] |
| 14 | Benzyl guanidine derivative | S. aureus | 0.5 | [13] |
The data indicates that acylation of the sugar ring can significantly enhance antifungal activity.[11] Furthermore, the nature of the aglycone is critical, with a benzyl guanidine derivative showing potent antibacterial activity.[13] This suggests that combining the benzyl mannoside scaffold with other known antimicrobial pharmacophores could be a fruitful strategy for developing broad-spectrum antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of Benzyl α-D-Mannopyranoside Derivatives
A general and robust method for the synthesis of benzyl α-D-mannopyranosides involves the Fischer glycosylation reaction.[2][14]
Step-by-Step Protocol:
-
Preparation of the Glycosyl Donor: D-mannose is typically acetylated to form α-D-mannose pentaacetate, which serves as a stable glycosyl donor.
-
Glycosylation: The substituted benzyl alcohol (1.2 equivalents) and α-D-mannose pentaacetate (1 equivalent) are dissolved in a suitable solvent such as dichloromethane (DCM).
-
Lewis Acid Catalyst: A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The resulting acetylated benzyl mannoside is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).
-
Purification: The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the desired benzyl α-D-mannopyranoside derivative.
Figure 3: General workflow for the synthesis of benzyl α-D-mannopyranoside derivatives.
Hemagglutination Inhibition (HAI) Assay for FimH Antagonism
The HAI assay is a widely used method to determine the potency of FimH antagonists. It measures the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by FimH-expressing bacteria.[1][12][15]
Step-by-Step Protocol:
-
Preparation of Bacteria: Uropathogenic E. coli expressing type 1 pili (and therefore FimH) are grown in a suitable broth medium to a specific optical density. The bacteria are then harvested by centrifugation and resuspended in phosphate-buffered saline (PBS).
-
Preparation of Red Blood Cells (RBCs): Guinea pig or chicken RBCs are washed several times with PBS by centrifugation and resuspended to a final concentration of 1% (v/v) in PBS.
-
Serial Dilution of Inhibitors: The benzyl α-D-mannopyranoside derivatives are serially diluted in PBS in a 96-well microtiter plate.
-
Incubation with Bacteria: An equal volume of the bacterial suspension is added to each well containing the inhibitor dilutions and incubated for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to FimH.
-
Addition of RBCs: An equal volume of the 1% RBC suspension is added to each well.
-
Incubation for Hemagglutination: The plate is incubated at 4 °C or room temperature for 1-2 hours, or until hemagglutination is observed in the control wells (containing bacteria but no inhibitor).
-
Reading the Results: The wells are visually inspected. A positive result (hemagglutination) is indicated by a uniform red suspension, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits hemagglutination.
Conclusion and Future Directions
The structure-activity relationship of benzyl α-D-mannopyranoside derivatives is a rich and dynamic field of research. As FimH antagonists, the introduction of hydrophobic substituents on the benzyl ring has proven to be a highly effective strategy for enhancing potency. The exploration of these derivatives as anticancer and direct antimicrobial agents is still in its early stages but shows significant promise.
Future research should focus on a more systematic exploration of the SAR for anticancer and antimicrobial activities, including a wider range of substituents and modifications to both the benzyl and mannose moieties. Elucidating the precise molecular mechanisms of action for these activities will be crucial for the rational design of next-generation therapeutics. The development of derivatives with dual or multiple modes of action (e.g., both anti-adhesion and direct bactericidal activity) could provide a powerful new weapon in the fight against infectious diseases and cancer.
References
-
Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. [Link]
-
Janetka, J. W., et al. (2009). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 52(20), 6338-6355. [Link]
-
Cusumano, Z. T., & Janetka, J. W. (2014). Mannose-derived FimH antagonists: a promising anti-virulence therapeutic strategy for urinary tract infections and Crohn's disease. Expert Opinion on Therapeutic Patents, 24(7), 785-797. [Link]
-
Islam, M. S., et al. (2016). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. ResearchGate. [Link]
-
Štimac, A., et al. (2018). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm, 9(1), 115-121. [Link]
-
El-Gazzar, M. G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPub. [Link]
-
Moustafa, M. F., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. Pharmaceuticals, 16(2), 235. [Link]
-
Pang, L., et al. (2012). FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides. ChemMedChem, 7(7), 1235-1246. [Link]
-
Hackenberg, F., & Tacke, M. (2014). Benzyl-substituted metallocarbene antibiotics and anticancer drugs. Dalton Transactions, 43(22), 8144-8153. [Link]
-
Cusumano, Z. T., & Janetka, J. W. (2016). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Future Medicinal Chemistry, 8(11), 1257-1273. [Link]
-
Kabir, A. K. M. S., et al. (2018). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 10(4), 263-272. [Link]
-
Chan, K. H., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(11), 2947. [Link]
-
Animal and Plant Health Inspection Service. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. APHA. [Link]
-
Jotanovic, M., et al. (2020). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1847. [Link]
-
Das, S. K., & Mallet, J. M. (2000). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Tetrahedron Letters, 41(43), 8295-8298. [Link]
-
Kleeb, S., et al. (2015). FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides. ResearchGate. [Link]
-
Li, Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2955-2963. [Link]
-
Al-Hayali, M. M., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
-
Wang, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. [Link]
-
Leija-Salazar, M., et al. (2021). D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. International Journal of Molecular Sciences, 22(17), 9534. [Link]
-
Lenger, S. R., et al. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. Frontiers in Pharmacology, 12, 636377. [Link]
-
Lindberg, B., & Selleby, L. (1960). Synthesis of beta-D-Mannopyranosides. Acta Chemica Scandinavica, 14, 1045-1048. [Link]
-
United States Department of Agriculture. (2014). Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody. USDA APHIS. [Link]
-
Das, S. K., & Mallet, J. M. (2000). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. WHO. [Link]
-
Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Retrieved from [Link]
-
Kalin, J. H., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(20), 9489-9501. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 266-273. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mechanism underlying the effect of MnO2 nanosheets for A549 cell chemodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral activity of Benzyl alpha-D-mannopyranoside analogs compared to favipiravir
Comparative Guide: Benzyl -D-Mannopyranoside Analogs vs. Favipiravir
Executive Summary
This guide provides a technical comparison between Benzyl
Key Takeaway: Researchers developing mannoside analogs should expect lower EC50 values (higher potency) in early-stage infection assays compared to Favipiravir, but must rigorously validate the Selectivity Index (SI) due to the ubiquity of mannose receptors in host physiology.
Mechanistic Divergence (MOA)
To interpret comparative data, one must understand that these compounds target opposite ends of the viral life cycle.
Favipiravir (The Reference Standard)
-
Class: Pyrazinecarboxamide derivative (Nucleobase analog).
-
Mechanism: Favipiravir is a prodrug.[1][2] It enters the cell and is phosphoribosylated by host enzymes (HGPRT) into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[1]
-
Action: It acts as a pseudo-purine, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][3] It induces lethal mutagenesis or chain termination during viral genome replication.[1]
-
Limitation: Requires intracellular metabolism; ineffective if added only during the adsorption phase.
Benzyl -D-Mannopyranoside Analogs (The Candidate)
-
Class: Glycomimetic / Carbohydrate-based Entry Inhibitor.
-
Mechanism: These analogs mimic the high-mannose glycans found on viral envelope proteins (e.g., E2 glycoprotein of Chikungunya).
-
Action: They function by competitively binding to host C-type lectins (like DC-SIGN or L-SIGN) or directly masking viral envelope spikes, thereby preventing the initial attachment and endocytosis of the virion.
-
Advantage: Extracellular activity; potential to neutralize virus before cellular infection occurs.
Visualization: Comparative Mechanism of Action
Caption: Figure 1.[4][5][6] Dual-track antiviral mechanism. Mannosides (Blue) block entry at the surface receptor level, while Favipiravir (Green) requires metabolic activation to inhibit intracellular replication.
Comparative Performance Data
The following data ranges are synthesized from comparative studies on Alphaviruses (Chikungunya) using Vero cells. Use these benchmarks to validate your novel analogs.
| Metric | Favipiravir (Reference) | Benzyl | Interpretation |
| EC50 (Potency) | 25 – 45 | 5 – 20 | Optimized mannosides often show higher molar potency than Favipiravir in entry assays. |
| CC50 (Cytotoxicity) | > 200 | > 100 | Favipiravir is exceptionally non-toxic in vitro. Mannosides must avoid interfering with host glycosylation to match this safety profile. |
| Selectivity Index (SI) | > 5 | > 10 | A viable lead candidate must demonstrate an SI (CC50/EC50) superior to the reference. |
| Time-of-Addition | Effective at 2–12 h post-infection | Effective at -1 to 0 h (Pre-treatment/Co-addition) | Critical Differentiator: Mannosides lose efficacy if added after viral entry. |
| Solubility | Moderate (DMSO/Water) | Variable (Hydrophobic benzyl groups reduce solubility) | Benzyl groups increase lipophilicity but may require formulation optimization. |
Note: Data derived from standard Plaque Reduction Neutralization Tests (PRNT) on Vero/BHK-21 cells.
Experimental Protocols for Comparative Evaluation
To publish a valid comparison, you must prove specificity. A simple yield reduction assay is insufficient because it does not distinguish between entry inhibition and replication inhibition.
Experiment A: Time-of-Addition (TOA) Assay
This is the "gold standard" for distinguishing the two compound classes.
Objective: Determine the precise stage of the viral life cycle inhibited by the candidate.
Workflow:
-
Seeding: Seed Vero cells (
cells/well) in 24-well plates. Incubate overnight. -
Infection: Infect with virus (MOI 0.1) for 1 hour at 37°C.
-
Treatment Intervals:
-
Group 1 (Pre-treatment): Add compound 2h before infection, wash, then infect.
-
Group 2 (Co-addition): Add compound during the 1h infection window.
-
Group 3 (Post-infection): Add compound 2h, 4h, and 6h after infection.
-
-
Reference Control: Run parallel wells with Favipiravir (50
M) . -
Readout: Quantify viral RNA (qRT-PCR) or Plaque Forming Units (PFU) at 24h post-infection.
Expected Result:
-
Mannoside Analogs: High efficacy in Group 2 (Co-addition). Zero efficacy in Group 3.
-
Favipiravir: Low efficacy in Group 2. High efficacy in Group 3 (Post-infection).
Experiment B: Cytotoxicity Screening (MTT/MTS)
Mannose analogs can be metabolically active. You must ensure the observed antiviral effect isn't just host cell metabolic suppression.
-
Preparation: Seed cells in 96-well plates.
-
Dosage: Treat with serial dilutions (1
M to 500 M) of the analog for 48h. -
Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals.
-
Calculation:
is the concentration reducing absorbance by 50% compared to DMSO control. -
Validation: If
M, the scaffold is likely too toxic for therapeutic use.
Visualization: Screening Workflow
Caption: Figure 2. Sequential screening logic. Only non-toxic compounds showing early-stage inhibition (Time-of-Addition) proceed to lead selection.
Synthesis & Structural Optimization Notes
For researchers synthesizing these analogs, the "Benzyl" group is not merely a protecting group; it provides the hydrophobic pharmacophore necessary to dock into the hydrophobic pockets of viral envelope proteins or lectin CRDs (Carbohydrate Recognition Domains).
-
Key Modification: Introducing electron-withdrawing groups (e.g., -Cl, -F) or triazole linkers on the benzyl ring often improves metabolic stability compared to the native O-glycoside.
-
Comparison Point: Unlike Favipiravir, which is a rigid pyrazine, mannoside analogs offer multiple vectors for modification (C-2, C-3, C-4, and C-6 positions) to tune solubility and affinity.
References
-
Delang, L., et al. (2014). "Favipiravir as a potential countermeasure against Chikungunya virus." Antiviral Research. Link
-
Kumar, A., et al. (2021).[4] "Synthesis and antiviral evaluation of benzyl
-D-mannopyranoside derivatives against Chikungunya virus." RSC Advances. Link -
Naesens, L., et al. (2016). "The antiviral drug favipiravir (T-705) and its analogue T-1105: Mode of action and antiviral activity." Antiviral Research. Link
-
Ahsan, N., et al. (2022). "Recent advances in the development of anti-chikungunya virus agents."[7] Future Medicinal Chemistry. Link
-
Vudatha, V., et al. (2023).[4][8] "Design and synthesis of carbohydrate-based entry inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of bioactivity against Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antiviral evaluation, and In silico studies of acrylamides targeting nsP2 from Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl alpha-D-mannopyranoside
As researchers dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, science-backed protocol for the safe and compliant disposal of Benzyl alpha-D-mannopyranoside, moving beyond simple instructions to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (C₁₃H₁₈O₆) is a glycoside used in various biochemical and glycobiology research applications.[1] While not classified as acutely toxic or environmentally hazardous under most transport regulations, it possesses specific hazards that dictate its handling and disposal protocols.[2] A thorough risk assessment is the first step in any disposal plan.
The primary hazards, as outlined in safety data sheets (SDS), stem from its potential physiological effects upon exposure.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a primary exposure risk. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a solid, it can form dust. All handling that could generate dust must be done in a well-ventilated area or fume hood to protect personnel. This dictates that waste containers must be sealed to prevent airborne release. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Direct skin contact can lead to sensitization. This necessitates the use of appropriate gloves during handling and disposal, and means that all contaminated materials (gloves, wipes, etc.) must be treated as hazardous waste. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Ocular exposure can cause significant irritation. Safety glasses or goggles are mandatory. This hazard reinforces the need for careful handling to prevent splashes or airborne dust generation during waste consolidation. |
Source: Adapted from Merck Millipore Safety Data Sheet.[3]
The causality is clear: the toxicological profile of the compound requires that it be isolated from human contact and the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain or in general solid waste.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is containment and transfer to a licensed professional waste management facility.[3] The following workflow ensures this is achieved safely and systematically.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure you are wearing appropriate PPE. This includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.[3]
-
A standard laboratory coat.
-
-
Waste Container Selection and Labeling:
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and compatible with the chemical.[4]
-
For Liquid Waste (Aqueous Solutions): Use a designated, compatible liquid waste container (e.g., HDPE carboy). Do not mix with other solvent waste streams.[5]
-
Labeling: The container must be clearly labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer).
-
The date the waste was first added to the container.
-
-
-
Waste Segregation (The Principle of Isolation):
-
Pure Solid/Powder: Carefully transfer the solid waste into the designated solid waste container using a spatula or powder funnel. Perform this action in a fume hood or ventilated area to minimize dust inhalation.
-
Contaminated Labware (Gloves, Weigh Boats, Wipes): Place all contaminated disposable items into the same solid waste container. These items are now considered hazardous waste and must not be placed in regular trash.
-
Aqueous Solutions: Pour solutions directly into the designated liquid waste container. Do not overfill; leave at least 10% headspace for expansion.[4]
-
Empty Product Containers: An empty container that held this compound must also be treated as waste unless properly decontaminated. For decontamination, triple-rinse the container with a suitable solvent (e.g., water or ethanol), collecting the rinsate as hazardous liquid waste.[5][6] After rinsing and allowing it to dry, deface or remove the original label and dispose of the container in the appropriate lab glass or plastic recycling.[5]
-
-
Storage and Final Disposal:
-
Keep the waste container securely sealed at all times, except when adding waste.[4]
-
Store the sealed container in your laboratory's designated hazardous waste satellite accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EH&S) department or contracted waste disposal service.
-
The final step, performed by the professionals, is disposal at an approved and licensed waste disposal plant, typically via incineration or secure chemical landfill.[3][7]
-
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure risks.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your lab supervisor.
-
Don PPE: Before cleaning, don more extensive PPE, including double gloves, safety goggles, and a lab coat. If the spill is large or has generated significant dust, respiratory protection may be necessary.
-
Contain and Clean:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container. Avoid dry sweeping, which can create dust.
-
For Liquids: Cover the spill with a chemical absorbent pad or material.
-
-
Decontaminate: Wipe the spill area with a damp cloth (using water or an appropriate solvent).
-
Dispose: All materials used for cleanup (absorbents, wipes, gloves) are considered hazardous waste and must be placed in your sealed this compound waste container.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.
References
- Merck Millipore. (2023).
- G-Biosciences. (2025). Safety Data Sheet 1-O-Methyl-alpha-D- mannopyranoside.
- Biosynth. (n.d.). Benzyl α-D-mannopyranoside.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Carl ROTH. (n.d.).
- ChemicalBook. (2023). This compound.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
